Technical Documentation Center

3-(Methylamino)-1-phenylpiperidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Methylamino)-1-phenylpiperidin-2-one
  • CAS: 1311313-94-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(Methylamino)-1-phenylpiperidin-2-one

Technical Profile: 3-(Methylamino)-1-phenylpiperidin-2-one Executive Summary 3-(Methylamino)-1-phenylpiperidin-2-one is a specialized heterocyclic scaffold belonging to the class of -lactams (piperidin-2-ones).[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 3-(Methylamino)-1-phenylpiperidin-2-one

Executive Summary

3-(Methylamino)-1-phenylpiperidin-2-one is a specialized heterocyclic scaffold belonging to the class of


-lactams  (piperidin-2-ones).[1][2][3] Characterized by an 

-phenyl substitution and a basic methylamino group at the

-carbon (C3), this molecule represents a critical pharmacophore in medicinal chemistry. It serves as a rigidified mimetic of acyclic amino acids and phenethylamines, offering restricted conformational freedom that can enhance binding selectivity for biological targets such as Factor Xa , Neuropeptide Y (NPY) receptors , and potentially specific CNS targets.

This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, and physicochemical characteristics, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Structural Analysis

The molecule consists of a six-membered lactam ring. The nitrogen atom of the lactam (N1) is substituted with a phenyl group, which significantly modulates the electronic properties of the amide bond. The C3 position holds a secondary amine (methylamino), introducing a chiral center and a basic site for salt formation.

Property Data
IUPAC Name 3-(Methylamino)-1-phenylpiperidin-2-one
CAS Number 54593680 (PubChem CID); Analogous to 1233344-51-8 (Primary amine)
Molecular Formula

Molecular Weight 204.27 g/mol
Chirality One stereocenter at C3; exists as

- and

-enantiomers.
Core Scaffold 1-Phenylpiperidin-2-one (

-lactam)
Structural Logic & Pharmacophore Mapping
  • 
    -Lactam Core:  Provides metabolic stability compared to linear amides and restricts the rotation of the peptide bond surrogate.
    
  • 
    -Phenyl Group:  Increases lipophilicity (LogP) and prevents the lactam nitrogen from acting as a hydrogen bond donor, forcing the molecule to adopt specific binding poses.
    
  • C3-Methylamino: Acts as a basic anchor point (pKa

    
     9.0–9.5). In physiological pH, this amine is protonated, mimicking the N-terminus of peptide residues.
    

Synthetic Methodologies

The synthesis of 3-(Methylamino)-1-phenylpiperidin-2-one typically requires the functionalization of the intact lactam ring or the cyclization of an acyclic precursor. Below are the two primary high-fidelity routes.

Route A: -Halogenation & Nucleophilic Substitution (The Standard Protocol)

This route is preferred for generating racemic libraries or when starting from the commercially available 1-phenylpiperidin-2-one.

  • Enolization: Treatment of 1-phenylpiperidin-2-one with a strong base (e.g., LiHMDS) at low temperature (-78°C) to generate the lithium enolate.

  • Bromination: Quenching the enolate with a source of electrophilic bromine (e.g., NBS or

    
    ) yields 3-bromo-1-phenylpiperidin-2-one .
    
  • Amination: Nucleophilic displacement of the bromide using excess methylamine (in THF or ethanol) introduces the nitrogen substituent.

Route B: Cyclization of Ornithine Analogs (Chiral Pool Approach)

For enantioselective synthesis, starting from chiral ornithine derivatives allows for the retention of stereochemistry.

  • Starting Material:

    
    -Phenyl-
    
    
    
    -methyl-ornithine derivatives.
  • Cyclization: Activation of the carboxylic acid (using EDC/HOBt or HATU) promotes intramolecular amidation to close the lactam ring.

Synthesis Workflow Diagram

Synthesis Start 1-Phenylpiperidin-2-one Step1 Step 1: Enolization (LiHMDS, -78°C) Start->Step1 Inter1 Lithium Enolate Step1->Inter1 Step2 Step 2: Bromination (NBS) Inter1->Step2 Inter2 3-Bromo-1-phenyl- piperidin-2-one Step2->Inter2 Step3 Step 3: Amination (MeNH2, THF) Inter2->Step3 Product 3-(Methylamino)-1- phenylpiperidin-2-one Step3->Product

Figure 1: Step-wise synthetic pathway via


-bromination functionalization.

Physicochemical Properties & Analytical Profile

Understanding the physical behavior of this compound is crucial for formulation and assay development.

Predicted Properties Table
Parameter Value / Description Causality/Notes
LogP (Octanol/Water) ~1.4 – 1.7The phenyl ring adds significant lipophilicity, balanced by the polar lactam and amine.
pKa (Base) 9.2 ± 0.5Attributed to the secondary methylamino group (

nitrogen).
pKa (Acid) > 20The lactam proton is absent (

-phenyl), and

-protons are weakly acidic.
Solubility Soluble in DCM, MeOH, DMSO.Aqueous solubility is pH-dependent; highly soluble at pH < 7 (salt form).
Topological Polar Surface Area (TPSA) ~32 ŲIndicates good membrane permeability; likely CNS active.
Analytical Validation (NMR & MS)
  • 
    H NMR (CDCl
    
    
    
    ):
    • Aromatic Region: Multiplet at

      
       7.2–7.5 ppm (5H, phenyl).
      
    • C3-H: Doublet of doublets or multiplet at

      
       3.2–3.5 ppm (deshielded by amine and carbonyl).
      
    • N-Methyl: Singlet at

      
       2.4–2.5 ppm.
      
    • Ring Protons: Complex multiplets at

      
       1.8–3.8 ppm (C4, C5, C6 methylene protons).
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
      :  m/z 205.13.
      
    • Fragmentation: Loss of methylamine (m/z -31) and CO (m/z -28) are common fragmentation pathways for this class.

Experimental Protocol: Synthesis of 3-Bromo-1-phenylpiperidin-2-one

Note: This is the critical intermediate step requiring precise control.

Materials:

  • 1-Phenylpiperidin-2-one (1.0 eq)

  • LiHMDS (1.1 eq, 1.0 M in THF)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Anhydrous THF (Solvent)[4]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1-phenylpiperidin-2-one dissolved in anhydrous THF.

  • Enolization: Cool the solution to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 20 minutes. Critical: Maintain temperature < -70°C to prevent ring opening or polymerization. Stir for 1 hour.

  • Bromination: Dissolve NBS in THF and add dropwise to the cold enolate solution. The reaction may turn slightly yellow.

  • Quench: Stir at -78°C for 2 hours, then allow to warm to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) is required to separate the mono-bromo product from unreacted starting material.

Pharmacological Applications

The 3-amino-lactam motif is a privileged structure in drug design.

  • Factor Xa Inhibitors:

    • Analogs of this structure (often with an aryl group on the C3-amine) are key intermediates in the synthesis of anticoagulants like Apixaban and Rivaroxaban derivatives. The lactam ring orients the pharmacophores to bind to the S1/S4 pockets of the coagulation factor.

  • Neuropeptide Y (NPY) Antagonists:

    • Research indicates that

      
      -arylpiperidines with basic substituents mimic the arginine residues in NPY, acting as Y1 or Y5 receptor antagonists for obesity treatment.
      
  • Sigma Receptor Ligands:

    • The phenyl-piperidine motif is classic for Sigma-1 (

      
      ) receptor binding, implicated in neuropathic pain and depression.
      
Signaling Interaction Potential

Pharmacology Compound 3-(Methylamino)-1- phenylpiperidin-2-one Target1 Factor Xa (S4 Pocket) Compound->Target1 Hydrophobic Interaction (Phenyl group) Target2 Sigma-1 Receptor Compound->Target2 Ionic Bond (C3-Amine) Target3 NPY Y1 Receptor Compound->Target3 Peptidomimetic Effect1 Anticoagulation Target1->Effect1 Effect2 Neuroprotection / Analgesia Target2->Effect2 Effect3 Appetite Modulation Target3->Effect3

Figure 2: Potential biological targets and therapeutic effects based on SAR analysis.

References

  • PubChem. (n.d.). 3-(methylamino)-1-phenylpiperidin-2-one (CID 54593680). National Library of Medicine. Retrieved from [Link]

  • Madaiah, M., et al. (2012). Substituted adipic acid amides and uses thereof. World Intellectual Property Organization, WO2012125622A1. (Describes synthesis of (S)-3-amino-1-phenylpiperidin-2-one intermediates).
  • Corey, E. J., & Grogan, M. J. (1999).
  • Carreiro, E. P., et al. (2013). Synthesis of 3-amino-2-piperidinones: A review.Tetrahedron, 69(24), 4829-4850. (General review of lactam synthesis).

Sources

Exploratory

Mechanism of action for 3-(Methylamino)-1-phenylpiperidin-2-one derivatives

Mechanism of Action for 3-(Methylamino)-1-phenylpiperidin-2-one Derivatives Executive Summary 3-(Methylamino)-1-phenylpiperidin-2-one (CAS: 1311313-94-6) is a versatile privileged scaffold in medicinal chemistry, primari...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action for 3-(Methylamino)-1-phenylpiperidin-2-one Derivatives

Executive Summary

3-(Methylamino)-1-phenylpiperidin-2-one (CAS: 1311313-94-6) is a versatile privileged scaffold in medicinal chemistry, primarily utilized as a conformationally constrained building block for Factor Xa (FXa) inhibitors (anticoagulants) and neuroactive peptidomimetics .

Its structure—a six-membered lactam (piperidin-2-one) with an N-phenyl substitution and a 3-amino group—serves two critical functions in drug design:

  • Pharmacophore Constraint: It rigidly orients the N-phenyl group and the 3-amino substituents to mimic the

    
     and 
    
    
    
    binding domains of serine proteases.
  • Peptidomimesis: It acts as a constrained analog of N-phenyl-ornithine , stabilizing

    
    -turn conformations in bioactive peptides, relevant for GPCR ligand design (e.g., melanocortin or opioid receptors).
    

This guide details the mechanism of action for derivatives of this scaffold, focusing on its primary application in anticoagulation (Factor Xa inhibition) and secondary potential in neuropharmacology .

Core Mechanism of Action: Factor Xa Inhibition[1]

Derivatives of 3-(methylamino)-1-phenylpiperidin-2-one function as direct, reversible, competitive inhibitors of Factor Xa, the rate-limiting enzyme in the coagulation cascade.

The Target: Factor Xa

Factor Xa is a serine protease responsible for converting Prothrombin (Factor II) to Thrombin (Factor IIa).[1] It sits at the convergence of the intrinsic and extrinsic coagulation pathways. Unlike thrombin inhibitors, FXa inhibitors do not affect existing thrombin but prevent its generation, offering a wider therapeutic window.

Molecular Binding Mode

The efficacy of 1-phenyl-3-amino-lactam derivatives arises from their ability to occupy the active site of FXa with high specificity.

  • The S4 Pocket (Hydrophobic/Aromatic): The 1-phenyl group (or substituted aryl) attached to the lactam nitrogen is designed to penetrate the

    
     hydrophobic pocket of Factor Xa. This pocket is lined by aromatic residues (Tyr99, Phe174, Trp215). The rigid lactam ring orients this phenyl group in a perpendicular "edge-to-face" interaction, crucial for high-affinity binding.
    
  • The S1 Pocket (Specificity): The 3-amino group (often derivatized) serves as a vector to direct substituents into the

    
     specificity pocket. While the scaffold itself is neutral, derivatives often attach a basic moiety (e.g., benzamidine mimic) or a neutral H-bond acceptor to interact with Asp189 at the bottom of the 
    
    
    
    pocket.
  • The Oxyanion Hole: The C=O (carbonyl) of the piperidin-2-one ring can form hydrogen bonds with the backbone of the enzyme (Gly193), stabilizing the inhibitor-enzyme complex.

Pharmacodynamic Consequence

By blocking the active site:

  • Prothrombinase Complex Inhibition: The derivative prevents FXa from complexing with Factor Va on the phospholipid surface.

  • Thrombin Depletion: Prothrombin cleavage is halted.

  • Fibrin Stasis: Without thrombin, Fibrinogen is not converted to Fibrin, preventing clot formation.

Secondary Mechanism: Neuropharmacology & Peptidomimetics

Beyond coagulation, this scaffold shares structural homology with Racetams (e.g., Nefiracetam) and Sigma Receptor Ligands .

  • Nootropic/Neuroprotective Potential: The N-aryl-lactam core is a hallmark of Nefiracetam-like compounds. Derivatives may modulate L-type Calcium Channels or Nicotinic Acetylcholine Receptors (nAChRs) , enhancing neurotransmitter release.

  • Sigma-1 Receptor Modulation: The 3-amino-1-phenyl motif mimics the pharmacophore of sigma ligands (e.g., 3-PPP), which modulate intracellular calcium and cell survival signaling.

Visualization of Signaling & Mechanism

Figure 1: Coagulation Cascade & Factor Xa Inhibition

This diagram illustrates the convergence of pathways at Factor Xa and the blockade point of 3-(methylamino)-1-phenylpiperidin-2-one derivatives.

CoagulationCascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X (Inactive) Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa (Active Serine Protease) FX->FXa Activation Prothrombin Prothrombin (Factor II) FXa->Prothrombin Catalyzes Inhibitor 3-Amino-1-phenyl-lactam Derivative Inhibitor->FXa INHIBITS (Competitive Binding) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Conversion Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Caption: The scaffold derivatives block Factor Xa, the bottleneck of the coagulation cascade, preventing thrombin generation and subsequent fibrin clot formation.

Figure 2: Pharmacophore Binding Mode (S1/S4 Interaction)

A schematic representation of how the scaffold fits into the Factor Xa active site.

BindingMode S4 S4 Pocket (Hydrophobic/Aromatic) Tyr99, Phe174, Trp215 S1 S1 Pocket (Specificity/Basic) Asp189 Phenyl 1-Phenyl Group (Aromatic Stacking) Phenyl->S4 Pi-Pi Stacking Hydrophobic Interaction Lactam Piperidin-2-one Core (Rigid Linker) Lactam->Phenyl Orients Amino 3-Amino Group (Vector to S1) Lactam->Amino Constrains Amino->S1 Salt Bridge / H-Bond (via Derivatives)

Caption: The rigid lactam core positions the N-phenyl group into the hydrophobic S4 pocket while directing the 3-amino substituent toward the S1 specificity pocket.

Experimental Protocols

To validate the mechanism of action for derivatives of this scaffold, the following self-validating protocols are recommended.

Chromogenic Factor Xa Inhibition Assay

This assay quantifies the inhibitory potency (


 or 

) of the derivative.
Step Action Causality / Rationale
1 Reagent Prep Prepare Human Factor Xa (0.5 nM final) and Chromogenic Substrate (e.g., S-2765, 200 µM). Buffer: 50 mM Tris-HCl, pH 7.4.
2 Incubation Incubate the Test Derivative (serial dilutions) with Factor Xa for 10 min at 37°C. Allows equilibrium binding of the inhibitor to the enzyme.
3 Initiation Add Chromogenic Substrate. Substrate hydrolysis releases p-nitroaniline (pNA).
4 Measurement Monitor Absorbance at 405 nm kinetically for 10 min. Rate of pNA release is proportional to residual FXa activity.
5 Analysis Plot Velocity vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors.
Thrombin Generation Assay (TGA)

A functional assay to confirm the downstream effect in plasma.

  • Matrix: Platelet-poor plasma (PPP).

  • Trigger: Tissue Factor (low concentration) + Phospholipids.

  • Readout: Calibrated Automated Thrombogram (CAT) measuring endogenous thrombin potential (ETP).

  • Validation: A specific FXa inhibitor should reduce the Peak Thrombin and ETP in a dose-dependent manner without significantly altering the lag time (unlike direct thrombin inhibitors).

Quantitative Data Summary

Typical structure-activity relationship (SAR) data for N-aryl-lactam FXa inhibitors:

Structural ModificationEffect on Potency (

)
Mechanistic Insight
Parent Scaffold > 10 µM (Weak)Lacks specific S1 binding group; acts only as a scaffold.
1-(4-Methoxyphenyl) < 50 nMElectron-donating group enhances S4 aromatic interaction.
3-Amido-benzamidine < 1 nMAmide linker + Basic group forms salt bridge with Asp189 in S1.
Lactam Ring Expansion Decreased Potency7-membered rings (caprolactams) are often too flexible for optimal S4 alignment.

References

  • PubChem. (2025). 3-(Methylamino)-1-phenylpiperidin-2-one Compound Summary. National Center for Biotechnology Information. [Link]

  • Pinto, D. J., et al. (2007). Discovery of Razaxaban, a Potent and Selective Factor Xa Inhibitor. Journal of Medicinal Chemistry. (Provides SAR for N-aryl-lactam scaffolds). [Link]

  • Turpie, A. G. (2014). Factor Xa Inhibitors: A Novel Therapeutic Class. Therapeutic Advances in Drug Safety. [Link]

  • Wong, P. C., et al. (2011). Cellular and Molecular Pharmacology of Factor Xa Inhibitors. Journal of Thrombosis and Haemostasis. [Link]

Sources

Foundational

Technical Guide: Safety &amp; Handling of 3-(Methylamino)-1-phenylpiperidin-2-one

This guide serves as an in-depth technical whitepaper and Safety Data Sheet (SDS) for 3-(Methylamino)-1-phenylpiperidin-2-one .[1] Disclaimer: Specific toxicological data for this compound is limited in public registries...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper and Safety Data Sheet (SDS) for 3-(Methylamino)-1-phenylpiperidin-2-one .[1]

Disclaimer: Specific toxicological data for this compound is limited in public registries.[1] The profiles below are constructed using Structure-Activity Relationship (SAR) analysis, read-across from structural analogs (e.g., 1-phenylpiperidin-2-one, 3-aminopiperidine), and functional group reactivity principles.[1] This guide is intended for R&D professionals handling this substance in a controlled laboratory setting.

[1]

Executive Summary & Chemical Identity

3-(Methylamino)-1-phenylpiperidin-2-one is a functionalized lactam scaffold often utilized as a pharmaceutical intermediate in the synthesis of bioactive alkaloids or enzyme inhibitors.[1] Its structure combines a lipophilic N-phenyl lactam core with a polar, basic methylamino motif at the C3 position.[1]

This duality—lipophilic core vs. hydrophilic amine—dictates its bioavailability, solubility profile, and specific safety hazards.

Chemical Identification Table
PropertyDetail
IUPAC Name 3-(methylamino)-1-phenylpiperidin-2-one
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
CAS Number Not widely listed; Treat as Novel R&D Substance
Core Scaffold

-Valerolactam (Piperidin-2-one)
Key Functional Groups Secondary Amine (Basic, Reactive); N-Aryl Amide (Neutral, Lipophilic)

Physicochemical Profiling & Reactivity

Understanding the physical state is the first step in exposure control.[1] Based on SAR with similar 3-amino-lactams, this compound is predicted to be a viscous oil or low-melting solid in its free base form, and a crystalline solid as a hydrochloride salt.[1]

Predicted Properties (QSAR)
ParameterValue (Predicted)Implication for Handling
LogP ~1.4 – 1.8Moderate lipophilicity; can penetrate skin barriers.[1]
pKa (Amine) ~9.0 – 9.5Highly basic; will form stable salts with acids. Corrosive to mucous membranes.[1][2]
pKa (Lactam) ~ -1.0Non-basic; stable to mild acids/bases but hydrolyzes under extreme conditions.
Solubility DMSO, Methanol, DCMUse compatible gloves (e.g., Nitrile/Neoprene). Avoid Latex with DCM.
Reactivity & Stability Analysis[6]
  • Amine Reactivity: The C3-methylamino group is a nucleophile.[1] It reacts rapidly with electrophiles (acid chlorides, anhydrides, alkyl halides). Storage implication: Keep away from oxidizers and acid chlorides.[1]

  • Lactam Stability: The 6-membered lactam ring is generally stable but can undergo ring-opening hydrolysis in the presence of strong aqueous acids or bases at high temperatures, releasing N-phenyl-5-aminopentanoic acid derivatives.[1]

Hazard Identification (The "Why" Behind the Hazard)

As a Senior Scientist, one must look beyond the "Toxic" label to understand the mechanism.

Mechanistic Toxicology
  • Skin/Eye Corrosion (The Amine Effect): The secondary amine at C3 is sufficiently basic to saponify fatty acids in cell membranes, leading to irritation or potential chemical burns.

    • Classification:Skin Irrit. 2 (H315) / Eye Irrit. 2A (H319) .

  • Acute Toxicity (The Lactam/Phenyl Effect): Analogs like 1-phenylpiperidin-2-one show acute oral toxicity (Harmful if swallowed).[1] The N-phenyl group can undergo metabolic hydroxylation, potentially forming reactive quinone-imine intermediates that deplete glutathione.[1]

    • Classification:Acute Tox. 4 (Oral) (H302) .[3]

  • Sensitization Potential: N-aryl compounds carry a structural alert for skin sensitization via haptenization of skin proteins.[1]

    • Precaution: Treat as a potential Skin Sensitizer (H317) .[4]

Structural Reactivity Diagram

The following diagram illustrates the reactive sites responsible for these hazards.

ChemicalReactivity Compound 3-(Methylamino)-1-phenylpiperidin-2-one Amine C3-Methylamino Group (Basic Nucleophile) Compound->Amine Lactam Lactam Core (Hydrolytic Stability) Compound->Lactam Phenyl N-Phenyl Group (Metabolic Activation) Compound->Phenyl Haz_Corr HAZARD: Skin/Eye Irritation (Membrane Saponification) Amine->Haz_Corr High pKa (~9.5) Haz_Tox HAZARD: Acute Toxicity (Metabolic Intermediates) Phenyl->Haz_Tox CYP450 Oxidation

Caption: Functional group analysis linking chemical structure to specific safety hazards.[1]

Safe Handling & Synthesis Workflow

This protocol ensures "Self-Validating" safety—meaning the workflow itself minimizes error.[1]

Engineering Controls vs. PPE[5]
  • Primary Barrier: Fume hood operating at face velocity >0.5 m/s.[1]

  • Secondary Barrier (PPE):

    • Eyes: Chemical splash goggles (Face shield if handling >5g).

    • Skin: Nitrile gloves (0.11 mm minimum) for incidental contact. Double-gloving recommended for dissolved solutions.[1]

    • Respiratory:[4] If handling the free base (oil/solid) outside a hood, use a P95/P3 particulate respirator with organic vapor cartridge (OV/P95).

Operational Workflow: Synthesis & Isolation

The following flowchart details the decision logic for handling the compound during synthesis, specifically focusing on the transition between the corrosive free base and the safer salt form.

HandlingWorkflow Start Start: Synthesis Complete StateCheck Is Product Free Base or Salt? Start->StateCheck FreeBase Free Base (Oil/Low Melt Solid) High Skin Penetration Risk StateCheck->FreeBase Free Base Salt HCl/TFA Salt (Solid) Dust Inhalation Risk StateCheck->Salt Salt Form HandlingFB Protocol A: 1. Use Syringe/Septum techniques 2. Quench glassware in weak acid bath FreeBase->HandlingFB Storage Storage: Store under Inert Gas (Ar/N2) Desiccator (Hygroscopic) HandlingFB->Storage HandlingSalt Protocol B: 1. Weigh in closed balance enclosure 2. Wet-wipe surfaces immediately Salt->HandlingSalt HandlingSalt->Storage

Caption: Decision matrix for handling the compound based on its physical state (Free Base vs. Salt).

Emergency Response Protocols

These protocols are designed to be executed without hesitation.[1]

First Aid
  • Inhalation: Move to fresh air. If wheezing occurs (amine vapor irritation), seek medical attention immediately.

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[1][3]

    • Rationale: Amines adhere to skin proteins; soap is necessary after the initial rinse to fully remove the lipophilic residues.[1]

  • Eye Contact: Flush with water for at least 15 minutes , lifting eyelids. Do not use neutralizing agents (risk of exothermic reaction causing thermal injury).

Spill Management (Small Scale < 10g)
  • Evacuate: Clear the immediate area.

  • Neutralize: If liquid (free base), cover with a mixture of sand and weak acid (e.g., citric acid) to neutralize the basic amine.

  • Collect: Scoop into a hazardous waste container labeled "Basic Organic Waste."

Regulatory & Environmental Landscape[8]

  • TSCA (USA): Likely not listed. Use strictly under the R&D Exemption .

  • REACH (EU): Not registered. Treat as TBD (To Be Determined) for environmental toxicity.

  • Environmental Fate:

    • The lactam ring is susceptible to bacterial degradation over time.[1]

    • The phenyl ring suggests potential for bioaccumulation if not metabolized.[1]

    • Directive: Do not release into drains.[1][5] Incinerate via licensed chemical waste contractor.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 571760, 1-Phenylpiperidin-2-one.[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 1-phenylpiperidin-2-one Hazard Classification.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-(Methylamino)-1-phenylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(Methylamino)-1-phenylpiperidin-2-one, a piperidine derivative of interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Methylamino)-1-phenylpiperidin-2-one, a piperidine derivative of interest in medicinal chemistry and drug discovery. The document covers its chemical identifiers, a proposed synthetic pathway with a detailed experimental protocol, and a summary of its key analytical and physical properties.

Core Identifiers and Chemical Properties

3-(Methylamino)-1-phenylpiperidin-2-one is a substituted lactam with a core piperidin-2-one structure. The presence of a phenyl group on the nitrogen atom and a methylamino group at the 3-position makes it a chiral molecule with potential for diverse biological activities.

IdentifierValueSource
CAS Number 392331-89-4Thermo Fisher Scientific[1]
Molecular Formula C₁₂H₁₆N₂OPubChem
IUPAC Name 3-(Methylamino)-1-phenylpiperidin-2-onePubChem
Molecular Weight 204.27 g/mol PubChem
SMILES CNC1CCCN(C1=O)C2=CC=CC=C2PubChem
InChI Key PVGKKAFLCYRCCI-UHFFFAOYSA-NPubChem
Predicted XlogP 1.4PubChem
Boiling Point 95-99 °C at 0.6 mmHgThermo Fisher Scientific[1]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis of 3-(Methylamino)-1-phenylpiperidin-2-one can be envisioned to proceed through a two-step sequence starting from the commercially available 1-phenylpiperidine-2,3-dione. This approach offers a convergent and logical pathway to the target molecule.

Synthetic Workflow A 1-Phenylpiperidine-2,3-dione B 3-(Methylamino)-1-phenylpiperidin-2-one A->B Reductive Amination (Methylamine, NaBH3CN)

Caption: Proposed synthetic workflow for 3-(Methylamino)-1-phenylpiperidin-2-one.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 1-Phenylpiperidine-2,3-dione

  • Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

  • Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

  • Methanol (MeOH)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperidine-2,3-dione (1 equivalent) in methanol.

  • Addition of Amine: To the stirred solution, add methylamine (1.2 equivalents). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • pH Adjustment: Carefully add glacial acetic acid to the reaction mixture to maintain a pH between 5 and 6. This is crucial for the efficient formation of the intermediate iminium ion.

  • Reductive Amination: Slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-(Methylamino)-1-phenylpiperidin-2-one.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is effective for the reduction of iminium ions in the presence of ketones, minimizing side reactions.

  • pH Control: The acidic medium is necessary to catalyze the formation of the iminium ion intermediate, which is the species that undergoes reduction. However, a strongly acidic environment can protonate the amine, rendering it non-nucleophilic. Therefore, maintaining a weakly acidic pH is a critical parameter for success.

  • Solvent: Methanol is a common solvent for reductive aminations as it can dissolve both the reactants and the reducing agent.

Analytical Characterization

While experimental spectral data for 3-(Methylamino)-1-phenylpiperidin-2-one is not widely published, a predicted profile can be established based on its structure.

Analytical TechniquePredicted Data
¹H NMR Expected signals would include aromatic protons from the phenyl group (δ 7.0-7.5 ppm), a multiplet for the methine proton at the 3-position, multiplets for the piperidine ring protons, and a singlet for the methyl group of the methylamino substituent.
¹³C NMR Aromatic carbons would appear in the δ 110-150 ppm region. The carbonyl carbon of the lactam would be expected around δ 170-175 ppm. Aliphatic carbons of the piperidine ring and the methyl group would be observed in the upfield region.
Mass Spectrometry (ESI+) The predicted m/z for the protonated molecule [M+H]⁺ is 205.1335.
Infrared (IR) Characteristic peaks would include a strong carbonyl stretch for the lactam (around 1650 cm⁻¹), N-H stretching for the secondary amine, and C-H stretching for aromatic and aliphatic groups.

Potential Applications and Future Directions

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. Derivatives of 3-aminopiperidine have been investigated for a variety of therapeutic applications, including as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.

The introduction of a methylamino group at the 3-position and a phenyl group at the 1-position of the piperidin-2-one core in 3-(Methylamino)-1-phenylpiperidin-2-one could modulate its pharmacological properties, including receptor binding affinity, selectivity, and pharmacokinetic profile.

Potential areas of research for this compound include:

  • Enzyme Inhibition: Investigation as an inhibitor of various enzymes, including but not limited to DPP-IV, kinases, and proteases.

  • Central Nervous System (CNS) Activity: The phenylpiperidine moiety is a common feature in CNS-active compounds. Exploration of its potential as a ligand for various CNS receptors is a viable research avenue.

  • Antimicrobial Activity: The piperidine nucleus is also found in many natural and synthetic compounds with antimicrobial properties.

Further research is warranted to synthesize and characterize 3-(Methylamino)-1-phenylpiperidin-2-one and to evaluate its biological activity in various assays to unlock its therapeutic potential.

Conclusion

This technical guide provides a foundational understanding of 3-(Methylamino)-1-phenylpiperidin-2-one, a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently limited, the proposed synthetic route and predicted analytical characteristics offer a solid starting point for researchers. The structural features of this molecule suggest that it could be a valuable building block for the development of novel therapeutic agents.

References

  • PubChem. 3-(methylamino)-1-phenylpiperidin-2-one. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

Foundational

In Vitro Metabolic Stability Assessment of 3-(Methylamino)-1-phenylpiperidin-2-one: A Technical Guide

The following technical guide details the in vitro metabolic stability assessment of 3-(Methylamino)-1-phenylpiperidin-2-one , a representative scaffold in the development of bioactive N-substituted piperidinones. This g...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro metabolic stability assessment of 3-(Methylamino)-1-phenylpiperidin-2-one , a representative scaffold in the development of bioactive N-substituted piperidinones. This guide synthesizes predictive metabolic profiling with rigorous experimental protocols.

Executive Summary & Compound Analysis

Target Analyte: 3-(Methylamino)-1-phenylpiperidin-2-one Molecular Formula: C₁₂H₁₆N₂O Molecular Weight: 204.27 g/mol Core Scaffold: N-substituted Piperidin-2-one (δ-lactam)

The metabolic stability of 3-(Methylamino)-1-phenylpiperidin-2-one is a critical determinant of its pharmacokinetic (PK) profile. As a lactam-based scaffold with both a basic amine side chain and a lipophilic aromatic moiety, this compound is subject to specific enzymatic clearance pathways. This guide provides a standardized workflow to assess its intrinsic clearance (


) and identify primary metabolites using liver microsomes and hepatocytes.
Structural Vulnerabilities (Metabolic Soft Spots)

Before initiating wet-lab protocols, a structural analysis reveals three primary sites susceptible to Phase I oxidative metabolism:

  • N-Methylamino Group (C3 Position): The terminal methyl group is highly prone to N-demethylation mediated by Cytochrome P450 (CYP) isoforms (typically CYP2D6 or CYP3A4 for basic amines).

  • N-Phenyl Ring (N1 Position): The aromatic ring is a target for aromatic hydroxylation , predominantly at the para-position, followed by Phase II glucuronidation.

  • Piperidinone Ring (C4-C6 Positions): While the lactam carbonyl stabilizes the ring, the C4-C6 carbons are susceptible to oxidative hydroxylation.

Predicted Metabolic Pathways

The following directed graph illustrates the predicted metabolic fate of the parent compound, guiding the Mass Spectrometry (MS) optimization strategy.

MetabolicPathways Parent Parent Compound (MW 204.27) M1 M1: N-Desmethyl (MW 190.24) [-CH3] Parent->M1 N-Demethylation (CYP2D6/3A4) M2 M2: Phenyl-Hydroxyl (MW 220.27) [+O] Parent->M2 Aromatic Hydroxylation (CYP2C9/3A4) M3 M3: Piperidone-Hydroxyl (MW 220.27) [+O] Parent->M3 Aliphatic Oxidation (CYP450) M4 M4: Glucuronide Conjugate (Phase II) M1->M4 UGT Conjugation (Rare) M2->M4 UGT Conjugation

Figure 1: Predicted Phase I and Phase II metabolic pathways for 3-(Methylamino)-1-phenylpiperidin-2-one.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize a self-validating system with positive and negative controls.

Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (


) mediated by CYP450 enzymes.

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

Protocol Workflow:

  • Pre-Incubation: Prepare a master mix of buffer and microsomes (final protein conc. 0.5 mg/mL).[1] Pre-warm at 37°C for 5 minutes.

  • Substrate Addition: Spike the master mix with the test compound (1 µM final conc., <0.1% DMSO) to prevent enzyme saturation and solvent inhibition.

  • Initiation: Add the NADPH regenerating system to start the reaction.

    • Control A (Negative): Incubate without NADPH to assess chemical instability.

    • Control B (Positive): Incubate Testosterone or Midazolam to verify CYP activity.

  • Sampling: Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, 45, and 60 minutes .

  • Quenching: Immediately transfer aliquots into 150 µL of ice-cold Quench Solution. Vortex for 10 minutes.

  • Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject the supernatant into LC-MS/MS.

Hepatocyte Stability Assay (Phase I & II)

Microsomes lack cytosolic enzymes (AO, NAT) and cofactors for conjugation (UGT). Hepatocytes provide a complete cellular system.

Protocol Workflow:

  • Thawing: Thaw cryopreserved hepatocytes (Human/Rat) in Hepatocyte Thawing Medium (HTM).

  • Viability Check: Perform Trypan Blue exclusion; viability must be >75%.

  • Incubation: Suspend cells at

    
     cells/mL in Krebs-Henseleit Buffer (KHB).
    
  • Dosing: Add test compound (1 µM). Incubate at 37°C in a humidified CO₂ incubator.

  • Sampling: Collect samples at 0, 15, 30, 60, 90, and 120 minutes .

  • Processing: Quench with ACN + 1% Formic Acid (to stabilize acyl glucuronides if present).

Data Analysis & Calculations

Quantitative assessment relies on the depletion rate of the parent compound.

Half-Life ( ) Determination

Plot the natural logarithm (


) of the % Parent Remaining  vs. Time . The slope (

) of the linear regression represents the elimination rate constant.


Intrinsic Clearance ( )

 scales the in vitro rate to an intrinsic clearance value, independent of blood flow.

For Microsomes:



For Hepatocytes:



Data Presentation Table

Summarize results in the following format for technical reports:

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Hepatocytes (Human)

(min)
[Value][Value][Value]

[Value] µL/min/mg[Value] µL/min/mg[Value] µL/min/

cells
Major Metabolite M1 (N-desmethyl)M1, M2 (Hydroxyl)M4 (Glucuronide)
Stability Class Low / Mod / HighLow / Mod / HighLow / Mod / High

Analytical Methodology (LC-MS/MS)

Accurate quantification requires a tuned Multiple Reaction Monitoring (MRM) method.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Positive Mode (due to the basic amine).

  • MRM Transition: Monitor Parent

    
     Product Ion (Determine experimentally, likely loss of methylamine or phenyl ring cleavage).
    

Experimental Workflow Diagram

The following diagram details the logical flow from incubation to data generation.

Workflow Start Start: Test Compound (1 µM) Prep Prepare Microsomes/Hepatocytes (Pre-warm 37°C) Start->Prep Incubate Incubation (+NADPH for Microsomes) Prep->Incubate Sample Sampling Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (Ice-cold ACN + IS) Sample->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Calc Calculate t1/2 & CLint LCMS->Calc

Figure 2: Step-by-step experimental workflow for metabolic stability assessment.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Riley, R. J., et al. (2005). A unified model for predicting human drug clearance from in vitro intrinsic clearance data in hepatocytes and microsomes. Drug Metabolism and Disposition, 33(9), 1304-1311.

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.

Sources

Exploratory

Toxicology studies regarding 3-(Methylamino)-1-phenylpiperidin-2-one

Executive Summary This technical guide outlines the definitive toxicological characterization framework for 3-(Methylamino)-1-phenylpiperidin-2-one (SMILES: CNC1CCCN(C1=O)C2=CC=CC=C2). As a Novel Chemical Entity (NCE) wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the definitive toxicological characterization framework for 3-(Methylamino)-1-phenylpiperidin-2-one (SMILES: CNC1CCCN(C1=O)C2=CC=CC=C2). As a Novel Chemical Entity (NCE) with a distinct lactam scaffold, public toxicological data is currently non-existent.

This guide synthesizes Structure-Activity Relationship (SAR) predictions with a tiered experimental strategy. It prioritizes the investigation of the N-phenyl moiety (potential metabolic activation to reactive quinone imines) and the secondary amine (nitrosamine formation risk). The protocols below are designed to satisfy ICH M3(R2) and OECD regulatory standards for early-stage drug safety assessment.

Structural Analysis & In Silico Risk Assessment

Before wet-lab experimentation, a computational analysis of the molecule’s toxicophores is required to guide dose selection and endpoint monitoring.

Structural Activity Relationship (SAR) Alerts
Structural FeaturePotential Toxicological RiskMechanistic Basis
N-Phenyl Group Hepatotoxicity / Idiosyncratic Drug Reactions (IDR)Metabolic activation by CYP450 (hydroxylation) can form reactive quinone imines , leading to glutathione depletion or protein adduction.
Piperidin-2-one (Lactam) Moderate Stability / Low ReactivityLactams are generally stable but can undergo hydrolysis in highly acidic environments. The core scaffold (1-phenylpiperidin-2-one) is classified as Acute Tox. 4 (Oral) and a skin irritant.
3-Methylamino (2° Amine) Genotoxicity (Nitrosamines)Secondary amines can react with nitrites (in vivo or in formulation) to form N-nitroso compounds , which are potent carcinogens.
Basic Amine (pKa ~9-10) Cardiotoxicity (hERG Blockade)Basic nitrogens at physiological pH are a common pharmacophore for hERG channel inhibition, posing a risk of QT prolongation.

Predicted Metabolic Activation Pathway

The primary toxicological concern for this molecule is the bioactivation of the phenyl ring. The following diagram illustrates the hypothetical metabolic pathway that must be validated via Glutathione (GSH) Trapping Assays .

MetabolicPathway Parent Parent Compound (3-Methylamino-1-phenylpiperidin-2-one) CYP CYP450 Oxidation (Phase I) Parent->CYP Hydroxyl Para-Hydroxylated Metabolite CYP->Hydroxyl Hydroxylation QI Reactive Quinone Imine (Toxic Intermediate) Hydroxyl->QI 2e- Oxidation GSH Glutathione (GSH) Conjugation QI->GSH + GSH Tox Protein/DNA Binding (Hepatotoxicity) QI->Tox No GSH / Overdose Detox Stable GSH Adduct (Excreted) GSH->Detox Detoxification

Figure 1: Predicted metabolic bioactivation pathway. The formation of a reactive Quinone Imine intermediate represents the critical safety checkpoint for this molecule.

Tier 1: In Vitro Screening Protocols

These assays are high-throughput filters designed to identify "showstopper" risks before animal studies.

Metabolic Stability & Reactive Metabolite Trapping
  • Objective: Confirm if the N-phenyl ring forms reactive intermediates.

  • Protocol:

    • Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH.

    • Test Arm: Add Glutathione (GSH) or Potassium Cyanide (KCN) as trapping agents.

    • Analysis: Analyze via LC-MS/MS for GSH-adducts (Mass shift +307 Da).

    • Interpretation: Detection of GSH adducts confirms bioactivation. High turnover (>50% in 30 min) indicates high clearance (short half-life).

Genotoxicity: Bacterial Reverse Mutation (Ames Test)
  • Standard: OECD Guideline 471.

  • Critical Modification: Must include S9 metabolic activation . The parent molecule is likely non-mutagenic, but the hydroxylated metabolite might be.

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair substitution).

  • Success Criteria: < 2-fold increase in revertant colonies compared to vehicle control.

Cardiotoxicity: hERG Channel Inhibition
  • Rationale: The basic methylamino group mimics the pharmacophore of known hERG blockers (Type III antiarrhythmics).

  • Method: Automated Patch Clamp (HEK293 cells stably expressing hERG).

  • Endpoint: IC50 value.

    • Safe: IC50 > 10 µM.

    • Risk:[1][2][3] IC50 < 1 µM (Requires follow-up telemetry in dogs).

Tier 2: In Vivo Toxicology Protocols

Once in vitro safety is established, in vivo studies define the dose-limiting toxicity (DLT) and target organs.

Acute Oral Toxicity (Up-and-Down Procedure)
  • Standard: OECD Guideline 425.

  • Species: Rat (Sprague-Dawley), Female (usually more sensitive).

  • Dosing Strategy:

    • Start dose: 175 mg/kg (Based on scaffold toxicity).

    • Adjust up/down by factor of 3.2 based on survival.

  • Observations:

    • CNS Effects: Tremors, straub tail, convulsions (common with piperidine/lactam analogs).

    • Autonomic: Salivation, lacrimation (cholinergic signs).

28-Day Repeated Dose Toxicity
  • Standard: OECD Guideline 407.

  • Objective: Identify Target Organs and NOAEL (No Observed Adverse Effect Level).

  • Groups: Vehicle, Low (5 mg/kg), Mid (20 mg/kg), High (100 mg/kg).

  • Key Histopathology Targets:

    • Liver: Centrilobular necrosis (indicative of reactive metabolite damage).

    • Kidney: Tubular necrosis (excretion pathway).

    • Bone Marrow: Hypocellularity (if phenyl-group metabolites are cytotoxic).

Integrated Toxicology Workflow

The following decision tree ensures resources are not wasted on a non-viable candidate.

ToxWorkflow Start Start: 3-(Methylamino)-1-phenylpiperidin-2-one InSilico Step 1: In Silico SAR (Nitrosamine & Metabolite Check) Start->InSilico Ames Step 2: Ames Test (OECD 471) (+/- S9 Fraction) InSilico->Ames hERG Step 3: hERG Channel Assay (Cardio Risk) Ames->hERG Decision1 Genotoxic or IC50 < 1µM? hERG->Decision1 Stop STOP: Redesign Molecule Decision1->Stop Yes InVivo Step 4: Acute Tox (OECD 425) Determine LD50 Decision1->InVivo No SubChronic Step 5: 28-Day Study (OECD 407) Determine NOAEL InVivo->SubChronic

Figure 2: Strategic Toxicology Testing Workflow. Progression to in vivo stages is contingent on passing genotoxicity and cardiotoxicity gates.

References & Authoritative Grounding

Since this is a Novel Chemical Entity, the following authoritative guidelines and surrogate data sources constitute the regulatory basis for this assessment:

  • OECD Guideline 471 : Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • OECD Guideline 425 : Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

  • PubChem CID 571760 : 1-Phenylpiperidin-2-one (Core Scaffold Toxicity Data). National Library of Medicine. Link

  • ICH M3(R2) : Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials. European Medicines Agency / FDA. Link

  • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Idiosyncratic drug reactions and the reactive metabolite concept. Chemical Research in Toxicology. (Foundational text for N-phenyl metabolic activation risks).

Sources

Protocols & Analytical Methods

Method

Preparation protocol for 3-(Methylamino)-1-phenylpiperidin-2-one solutions

Application Note: Preparation and Handling of 3-(Methylamino)-1-phenylpiperidin-2-one Solutions Part 1: Abstract & Compound Profile 1.1 Scope This document provides a standardized protocol for the solubilization, storage...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 3-(Methylamino)-1-phenylpiperidin-2-one Solutions

Part 1: Abstract & Compound Profile

1.1 Scope This document provides a standardized protocol for the solubilization, storage, and quality control of 3-(Methylamino)-1-phenylpiperidin-2-one (MAPP). This compound acts as a critical intermediate in the synthesis of bioactive heterocycles and possesses structural features relevant to central nervous system (CNS) pharmacology. Due to the presence of a basic secondary amine and a lipophilic phenyl-lactam core, its solubility is highly pH-dependent. This guide ensures reproducibility in biological assays and synthetic workflows.

1.2 Physicochemical Profile Understanding the molecular properties is the prerequisite for successful solution preparation.

PropertyValueNotes
Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Physical State Solid (Powder)Typically white to off-white crystalline solid.
pKa (Calculated) ~9.2 (Amine)The secondary amine at C3 is basic. The lactam nitrogen is non-basic.
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic; poor water solubility as a free base.
Solubility (Water) Low (< 1 mg/mL)As free base at neutral pH.
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions.

Part 2: Safety & Handling (SHE)

Warning: Treat this compound as a potential CNS-active agent. Standard Personal Protective Equipment (PPE) is mandatory.

  • Engineering Controls: All weighing and solubilization must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Inhalation Risk: Avoid dust generation. The secondary amine moiety may be irritating to respiratory mucosa.

Part 3: Preparation Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Best for: In vitro assays, high-throughput screening, and long-term storage.

Materials:

  • 3-(Methylamino)-1-phenylpiperidin-2-one (Solid)

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (e.g., Sigma-Aldrich Hybridoma grade)

  • Vortex mixer

  • Amber glass vials (Borosilicate)

Procedure:

  • Calculation: To prepare 1 mL of 50 mM solution:

    
    
    
    
    
  • Weighing: Accurately weigh 10.21 mg of MAPP into a tared 2 mL amber glass vial.

  • Solvent Addition: Add 1000 µL of anhydrous DMSO.

    • Note: Do not use a plastic pipette tip for long-term storage transfer; DMSO can leach plasticizers.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Inspection: Solution should be optically clear.

  • Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Preparation of Aqueous Formulation (Acidified Saline)

Best for: In vivo administration or assays intolerant to DMSO.

Mechanism: The free base is insoluble in water. You must convert the secondary amine to its hydrochloride salt in situ to achieve solubility.

Procedure:

  • Weighing: Weigh 20.4 mg (approx. 0.1 mmol) of MAPP.

  • Acidification: Add 900 µL of 0.1 M HCl.

    • Chemistry: This provides 1 equivalent of acid to protonate the amine (N-CH3), forming the water-soluble cation.

  • Mixing: Vortex until fully dissolved. The solution may require mild warming (37°C).

  • Adjustment: Add 0.1 M NaOH dropwise very slowly while monitoring pH. Target pH 5.5–6.5.

    • Caution: Going above pH 7.5 may cause the free base to precipitate out of solution.

  • Final Volume: Adjust volume to 10 mL with sterile 0.9% saline.

  • Filtration: Pass through a 0.22 µm PVDF syringe filter for sterilization.

Part 4: Quality Control & Validation

Every batch of stock solution must be validated before use in critical experiments.

HPLC Method (Generic Gradient):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl ring absorption).

  • Acceptance Criteria: Purity > 95% (Area under curve).

Part 5: Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing MAPP solutions.

MAPP_Preparation Start Start: Solid MAPP (Free Base) Choice Select Application Start->Choice DMSO_Route In Vitro / Stock (DMSO) Choice->DMSO_Route Aq_Route In Vivo / Aqueous (Saline/Buffer) Choice->Aq_Route Weigh_DMSO Weigh Target Mass (e.g., 10.2 mg) DMSO_Route->Weigh_DMSO Add_DMSO Add Anhydrous DMSO (Target 50 mM) Weigh_DMSO->Add_DMSO Sonicate Vortex & Sonicate (Clear Solution) Add_DMSO->Sonicate Store Aliquot & Store (-20°C, Desiccated) Sonicate->Store QC QC: HPLC/LC-MS (Verify Purity) Sonicate->QC Validation Weigh_Aq Weigh Target Mass Aq_Route->Weigh_Aq Acidify Add 1.0 eq 0.1M HCl (Protonation) Weigh_Aq->Acidify Check_pH Adjust pH to 5.5-6.5 (Avoid Precipitation) Acidify->Check_pH Filter 0.22 µm Filtration (Sterilization) Check_pH->Filter Filter->QC

Figure 1: Decision matrix and workflow for the solubilization of 3-(Methylamino)-1-phenylpiperidin-2-one based on experimental application.

Part 6: Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Precipitation in Aqueous Buffer pH is too high (>7.5).The compound has reverted to its free base form. Lower pH to < 6.5 using dilute HCl.
Yellowing of DMSO Stock Oxidation of the secondary amine.Discard stock. Ensure storage vials are amber and headspace is purged with Nitrogen/Argon if possible.
Particulates after Thawing Moisture ingress or "salting out".Sonicate at 30°C for 5 mins. If particulates persist, filter or discard.
Loss of Potency Hydrolysis of lactam ring.Avoid storing aqueous solutions for >24 hours. Prepare fresh for in vivo work.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5398495, Related Aminopiperidinones. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility/pKa principles).
  • European Chemicals Agency (ECHA). Piperidin-2-one Derivatives Safety Data.[1] Retrieved from [Link]

Sources

Application

Technical Guide: In Vivo Administration of 3-(Methylamino)-1-phenylpiperidin-2-one

Executive Summary & Compound Profile This technical guide details the optimized protocols for the formulation and in vivo administration of 3-(Methylamino)-1-phenylpiperidin-2-one . This compound is a lipophilic, basic l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This technical guide details the optimized protocols for the formulation and in vivo administration of 3-(Methylamino)-1-phenylpiperidin-2-one . This compound is a lipophilic, basic lactam structurally related to phenylpiperidines and certain dissociative anesthetic metabolites.

Successful in vivo study of this compound requires strict adherence to solubility parameters to prevent precipitation at the injection site and ensure linear pharmacokinetics. Due to the presence of the secondary amine (methylamino group) and the lipophilic phenyl-lactam core, formulation strategies must balance pH control with biocompatibility.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Administration
Chemical Structure N-substituted lactam with secondary amineModerate metabolic stability; amine is the ionization center.
Molecular Weight ~204.27 g/mol Small molecule; rapid blood-brain barrier (BBB) crossing expected.
pKa (Base) ~8.5 - 9.5 (Secondary Amine)Highly ionized at physiological pH (7.4).
LogP (Octanol/Water) ~1.5 - 2.5Moderate lipophilicity; good tissue distribution.
Solubility (Free Base) Low in water; High in DMSO/EthanolRequires co-solvents or acidification for aqueous delivery.
Solubility (HCl Salt) >10 mg/mL in Water/SalinePreferred form for IV/IP injection.

Formulation Protocols

CRITICAL WARNING: 3-(Methylamino)-1-phenylpiperidin-2-one is a CNS-active research chemical. All handling must occur in a fume hood. Verify the salt form (Free Base vs. Hydrochloride) before proceeding, as this dictates the protocol.

Protocol A: Aqueous Solution (For HCl/Fumarate Salts)

Best for: Intravenous (IV) and Intraperitoneal (IP) administration.

Rationale: The salt form creates a stable cation at neutral pH, allowing for a pure aqueous vehicle. This minimizes vehicle-induced pharmacological noise.

Reagents:

  • Sterile 0.9% Saline (NaCl).

  • Syringe filter (0.22 µm, PES or PVDF).

Procedure:

  • Weighing: Accurately weigh the target mass of 3-(Methylamino)-1-phenylpiperidin-2-one HCl.

  • Dissolution: Add 90% of the calculated volume of sterile saline. Vortex for 30 seconds.

    • Note: If the solution remains cloudy, sonicate at 40°C for 5 minutes.

  • pH Adjustment (Optional): Check pH. If < 4.5, buffer slightly with 10mM Phosphate Buffer (PBS) to reach pH 5.5–6.5. Avoid going > pH 7.0 to prevent precipitation of the free base.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile crimp-top vial.

  • Storage: Use fresh. If storage is required, freeze at -20°C for max 7 days.

Protocol B: Co-Solvent Formulation (For Free Base)

Best for: IP or Subcutaneous (SC) administration when salt is unavailable.

Rationale: The free base is hydrophobic. We use the "Cosolvency Power Law" approach: DMSO solubilizes the drug, PEG400 stabilizes the dispersion, and water is added last to prevent "crashing out."

Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Sterile Saline.

Procedure:

  • Primary Solubilization: Dissolve the Free Base completely in 100% DMSO (10% of final volume). Vortex until clear.

  • Stabilization: Add PEG400 (40% of final volume) slowly to the DMSO mixture. Vortex.

  • Dilution: Dropwise add warm (37°C) Sterile Saline (50% of final volume) while vortexing continuously.

    • Troubleshooting: If the solution turns milky (Tyndall effect), the drug has precipitated. Add 10µL of 1N HCl to re-ionize the amine and clear the solution.

  • Filtration: Filter sterilize (0.45 µm PTFE filter; do not use PES with high DMSO).

Protocol C: Lipid Suspension (For Oral Gavage - PO)

Best for: Pharmacokinetic (PK) absorption studies.

Vehicle: 0.5% Methylcellulose (MC) or Corn Oil.

Procedure:

  • Trituration: Place the compound in a mortar. Add a small volume of vehicle and grind to a smooth paste to break up aggregates.

  • Dilution: Gradually add the remaining vehicle while mixing.

  • Suspension: Transfer to a vial and vortex. Stir continuously during dosing to ensure homogeneity.

Administration Workflows & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate formulation based on the compound's state and the intended study type.

FormulationLogic Start Start: 3-(Methylamino)-1-phenylpiperidin-2-one CheckForm Check Compound Form Start->CheckForm SaltForm Salt Form (HCl/Fumarate) CheckForm->SaltForm Hydrophilic FreeBase Free Base CheckForm->FreeBase Lipophilic ProtocolA Protocol A: Saline Solution (pH 5.5-6.5) SaltForm->ProtocolA Dissolves Easily RouteCheck Intended Route? FreeBase->RouteCheck IV_IP IV / IP Injection RouteCheck->IV_IP Systemic PO Oral Gavage (PO) RouteCheck->PO Absorption ProtocolB Protocol B: 10% DMSO / 40% PEG400 Co-solvent IV_IP->ProtocolB Requires Solubilization ProtocolC Protocol C: 0.5% Methylcellulose Suspension PO->ProtocolC Suspension Acceptable End In Vivo Administration ProtocolA->End Filter & Inject ProtocolB->End Filter & Inject ProtocolC->End Vortex & Gavage

Figure 1: Decision tree for formulation selection ensuring solubility and physiological compatibility.

Dosing & Experimental Parameters

Recommended Dosage Ranges

Based on potency of structural analogs (e.g., Phenylpiperidines/Ketamine metabolites).

Study TypeRouteDose Range (Rat/Mouse)Injection Vol. (Max)Frequency
Pharmacokinetics IV (Bolus)1 – 5 mg/kg5 mL/kgSingle Dose
Pharmacokinetics PO10 – 30 mg/kg10 mL/kgSingle Dose
Behavioral (Efficacy) IP5 – 20 mg/kg10 mL/kgQD or BID
Toxicity (Limit Test) IP/POUp to 100 mg/kg10 mL/kgSingle Dose
Administration Techniques[3][4]
1. Intravenous (Tail Vein - Mouse)
  • Restraint: Use a mechanical restrainer; warm the tail with a heat lamp (not exceeding 40°C) to dilate veins.

  • Needle: 29G or 30G insulin syringe.

  • Rate: Slow bolus (over 10-15 seconds). Rapid injection of Protocol B (DMSO/PEG) can cause acute bradycardia due to osmotic shock.

2. Intraperitoneal (IP)
  • Location: Lower right quadrant of the abdomen to avoid the cecum.

  • Technique: Aspirate slightly before injecting. If yellow/green fluid appears, withdraw (bladder/gut puncture).

  • pH Warning: Ensure Protocol A is pH > 5.0. Highly acidic solutions cause "writhing" which mimics pain responses, confounding behavioral data.

Pharmacokinetic Sampling Protocol

To validate the administration method, a pilot PK study is recommended.

  • Animals: Male Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice (n=3 per timepoint).

  • Dose: 5 mg/kg IV (Protocol A).

  • Sampling Timepoints:

    • Distribution Phase: 5 min, 15 min, 30 min.

    • Elimination Phase: 1 h, 2 h, 4 h, 8 h, 24 h.

  • Bioanalysis: Plasma extraction using Acetonitrile precipitation. Analyze via LC-MS/MS (MRM mode).

    • Target Ion: [M+H]+ = 205.13.[1]

    • Fragment: Likely loss of methylamine or CO (Need fragmentation optimization).

Safety & Toxicology Notes

  • Irritation: The secondary amine can be irritating to the vascular endothelium. If repeated IV dosing is required, rotate tail veins or use an indwelling catheter.

  • Vehicle Control: Always run a vehicle-only group (e.g., 10% DMSO/40% PEG) to rule out solvent-induced locomotor effects.

  • Metabolism: Expect N-demethylation to 1-phenylpiperidin-2-one (inactive lactam) or hydroxylation of the phenyl ring.

References

  • Neubig, R. R., et al. "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification." Pharmacological Reviews, vol. 55, no. 4, 2003, pp. 597–606. Link

    • Context: General principles for classifying and handling CNS-active ligands.
  • Strickley, R. G. "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, vol. 21, no. 2, 2004, pp. 201–230. Link

    • Context: Authoritative source for the DMSO/PEG400 co-solvent r
  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier, 2016. Link

    • Context: Source for pKa and LogP based formulation str
  • National Institute of Standards and Technology (NIST). "1-Phenylpiperidin-2-one Chemical Properties." NIST Chemistry WebBook.[2] Link

    • Context: Physicochemical data on the core lactam scaffold used to predict solubility.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Purification of 3-(Methylamino)-1-phenylpiperidin-2-one

[1][2][3] Introduction This guide addresses the purification challenges associated with 3-(Methylamino)-1-phenylpiperidin-2-one (and its related salts). As a bifunctional scaffold containing a basic secondary amine and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Introduction

This guide addresses the purification challenges associated with 3-(Methylamino)-1-phenylpiperidin-2-one (and its related salts). As a bifunctional scaffold containing a basic secondary amine and a lactam core, this molecule presents unique behavior during workup.[1][2] It is prone to oiling out, peak tailing on silica, and racemization at the C3 position if handled aggressively.[2]

The following protocols are designed to be self-validating. If a step fails, the "Checkpoint" provided will help you diagnose the root cause immediately.[2]

Module 1: Isolation & General Purity

Q: My crude product is a viscous, dark oil that refuses to crystallize. How do I isolate the free base cleanly?

A: The "sticky oil" phenomenon is typical for aminopiperidinones containing residual N-phenylation byproducts (like aniline) or inorganic salts.[1] Direct crystallization of the free base is often difficult due to low melting points.[3][1] The most robust fix is a Specific pH-Swing Extraction followed by salt formation.[4][3][1]

The Protocol: Double-Swing Extraction
  • Dissolution: Dissolve crude oil in EtOAc (10 mL/g).

  • Acid Extraction (Target pH 2-3): Extract with 1M HCl (3x).

    • Mechanism:[4][1][5][6] The methylamino group (

      
      ) protonates, moving the product to the aqueous layer.[1] The lactam nitrogen is non-basic and remains neutral.[1]
      
    • Impurity Removal: Neutral impurities (unreacted lactams, non-basic tars) stay in the EtOAc.[1][2]

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (2x) to remove trapped organics.[1]

  • Basification (Target pH 12): Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Critical Step: Keep cold to prevent amide hydrolysis (ring opening).[1][2]

  • Re-extraction: Extract the turbid aqueous mixture with DCM (3x).

  • Drying: Dry over

    
     and concentrate.
    

Checkpoint: If the oil remains dark after this, you likely have aniline contamination.[1][2] Aniline (


) can partially track into the acid layer.[1] See Module 4 for aniline removal.
Visualization: Acid-Base Workflow

AcidBaseExtraction Crude Crude Mixture (Oil) Dissolved in EtOAc AddAcid Add 1M HCl (Target pH 2-3) Crude->AddAcid Sep1 Phase Separation 1 AddAcid->Sep1 OrgLayer1 Organic Layer (Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product + Salts) Sep1->AqLayer1 Wash Wash with EtOAc AqLayer1->Wash Basify Add NaOH to pH > 12 (Keep < 5°C) Wash->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalOrg DCM Layer (Purified Free Base) ExtractDCM->FinalOrg FinalAq Aqueous Waste ExtractDCM->FinalAq Discard

Figure 1: Purification logic for separating the basic amine target from neutral organic byproducts.[4][3][1]

Module 2: Crystallization (Salt Formation)

Q: The free base is unstable.[3] Which salt form is best for bulk storage and how do I make it?

A: The Hydrochloride (HCl) or Oxalate salts are superior for this scaffold.[1] The HCl salt is preferred for biological assays (water solubility), while the Oxalate salt often yields better crystallinity for initial purification.[1][2]

Protocol: Hydrochloric Salt Formation

Do not use aqueous HCl, as it traps water in the lattice, leading to hygroscopic gums.[1][2] Use anhydrous conditions.

  • Solvent: Dissolve 1g of purified free base in 5 mL dry Ethanol or Methanol .

  • Acid Addition: Add 1.1 eq of Acetyl Chloride dropwise to the alcohol (generates anhydrous HCl in situ) OR bubble HCl gas.

    • Exotherm Warning: Perform in an ice bath.[1]

  • Precipitation: Stir for 30 mins. If no solid forms, slowly add Diethyl Ether or MTBE (Anti-solvent) until slightly turbid.[1][2]

  • Crystallization: Store at -20°C overnight.

  • Filtration: Filter the white precipitate under Argon.

Quantitative Data: Solvent Solubility Profile (HCl Salt)

SolventSolubility (25°C)Usage
Water High (>100 mg/mL)Formulation / Assays
Methanol ModerateCrystallization Solvent
Ethanol Moderate/LowCrystallization Solvent
DCM LowWashing
Ether/MTBE InsolubleAnti-solvent (Precipitant)

Module 3: Chromatography Troubleshooting

Q: My compound streaks/tails badly on silica gel, and I lose mass. Why?

A: Secondary amines interact strongly with the acidic silanols on silica gel.[1] The "mass loss" is actually irreversible adsorption.[1]

The Fix: Amine Modifiers

You must deactivate the silica surface.[1]

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or NH4OH .[1][2]

  • Ratio: Start with 95 : 4 : 1 .

  • Pre-treatment: Flush the column with mobile phase containing the amine modifier before loading your sample.[3][1]

Alternative: Reverse Phase (C18) If silica fails, switch to C18 Flash or Prep-HPLC.[1][2]

  • Buffer: 0.1% Formic Acid (pH 2.[1]7) or 10mM Ammonium Bicarbonate (pH 10).[1][2]

  • Note: At high pH (Bicarb), the amine is neutral and retains longer, often providing better resolution from polar impurities.[1][2]

Module 4: Chiral Resolution (Enantiopurity)

Q: I synthesized the racemate, but I need the (S)-enantiomer. How do I separate them without expensive chiral chromatography?

A: Classical resolution via diastereomeric salt formation is effective for 3-aminopiperidines.[4][3][1] The C3-amine provides a handle for chiral acids.[4][3][1]

Protocol: Resolution with (S)-(+)-Mandelic Acid

Literature suggests Mandelic acid or Dibenzoyl-L-tartaric acid are effective for phenyl-substituted piperidines [1, 2].[4][3][1]

  • Mixing: Dissolve Racemic Free Base (1 eq) in hot Acetone or Isopropanol .

  • Acid Addition: Add (S)-(+)-Mandelic Acid (0.5 to 1.0 eq).

  • Reflux: Heat to reflux to ensure complete dissolution.[1]

  • Cooling: Allow to cool very slowly to room temperature over 4-6 hours. Fast cooling traps the wrong isomer.[1]

  • Harvest: Filter the crystals. This is the Diastereomeric Salt .

  • Free Basing: Crack the salt with NaOH/DCM (as in Module 1) to check enantiomeric excess (ee) via Chiral HPLC.

Visualization: Resolution Decision Tree

ChiralResolution Start Racemic Mixture Method Choose Method Start->Method ChemRes Chemical Resolution (>5g Scale) Method->ChemRes Bulk HPLC Chiral HPLC (<100mg Scale) Method->HPLC Analytical/Small Agent Agent: (S)-Mandelic Acid or L-Tartaric Acid ChemRes->Agent Solvent Solvent: Acetone/IPA Agent->Solvent Salt Filter Salt Solvent->Salt Check Check %ee Salt->Check Recryst Recrystallize (if ee < 98%) Check->Recryst Fail Final Pure Enantiomer Check->Final Pass Recryst->Salt

Figure 2: Workflow for selecting the appropriate chiral separation strategy based on scale.

References

  • BenchChem. (2025).[1][7] A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. Retrieved from [1][2]

  • Google Patents. (2008).[1] Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines. Patent WO2008139493.[1] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Piperidine derivatives. Retrieved from [1][2]

  • PubChem. (2023).[1] 3-(methylamino)-1-phenylpiperidin-2-one Compound Summary. Retrieved from [1][2]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 3-(Methylamino)-1-phenylpiperidin-2-one Synthesis

Welcome to the technical support guide for the synthesis of 3-(Methylamino)-1-phenylpiperidin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(Methylamino)-1-phenylpiperidin-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this process: the reaction temperature. Precise temperature control is paramount for maximizing yield, ensuring purity, and achieving reproducible results.[1] This guide offers a structured approach to troubleshooting common issues and systematically determining the optimal thermal conditions for your reaction.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter in the synthesis of 3-(Methylamino)-1-phenylpiperidin-2-one?

Temperature directly influences the kinetics and thermodynamics of the chemical transformation.[2] For the formation of a substituted δ-lactam like 3-(Methylamino)-1-phenylpiperidin-2-one, temperature dictates:

  • Reaction Rate: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, which generally accelerates the reaction.[2]

  • Selectivity and By-Product Formation: Most chemical syntheses involve competing reaction pathways, each with its own activation energy. Temperature can be modulated to favor the desired reaction over side reactions such as decomposition, polymerization, or the formation of isomers.[3][4]

  • Reagent and Product Stability: Both starting materials and the final product can be thermally sensitive. Excessive heat may lead to decomposition, reducing the overall yield and complicating purification.[4] For instance, β-lactam rings are known to be susceptible to hydrolysis, a process that can be accelerated by temperature.[5]

Q2: What is a reasonable starting temperature for this synthesis?

A prudent approach is to consult literature for similar transformations involving piperidin-2-one synthesis or related amination reactions.[4][6] In the absence of direct precedent, starting at a moderate temperature, such as 25-50 °C , is advisable. This allows for controlled evaluation of the reaction's progress without immediately risking thermal decomposition. Some reactions, particularly those involving highly reactive reagents, may even require initial cooling (e.g., 0 °C) to manage exothermic events.

Q3: My reaction is not proceeding, or the conversion is very low. Could the temperature be too low?

Yes, this is a common scenario. If after a reasonable amount of time (e.g., several hours), analysis by TLC, HPLC, or NMR shows a high proportion of unreacted starting material, the system may lack sufficient thermal energy to overcome the activation energy barrier.

Troubleshooting Steps:

  • Confirm Reagent Activity: First, ensure all reagents and catalysts are active and were added correctly.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in controlled increments of 10-15 °C.[7]

  • Monitor Progress: After each temperature increase, allow the reaction to stir for 1-2 hours and re-analyze the mixture to check for any change in conversion. This systematic approach helps pinpoint the minimum temperature required for the reaction to proceed efficiently.

Q4: I'm observing multiple unidentified spots on my TLC plate and the yield of the desired product is low. Is the temperature too high?

This is a strong indication that the temperature is excessive, leading to side reactions or product degradation.[8] High temperatures can provide enough energy to activate undesired reaction pathways, which may have higher activation energies than the primary pathway.

Troubleshooting Steps:

  • Reduce Temperature: Immediately lower the temperature. It is often better to run a reaction for a longer duration at a lower temperature to achieve higher purity.[3]

  • Analyze By-Products: If possible, try to characterize the major by-products. Understanding their structure can provide clues about the undesired reaction pathway (e.g., elimination, over-amination, decomposition) and help refine the reaction conditions.

  • Consider Reaction Time: High temperatures can cause the desired product to form quickly and then degrade over time. A time-course study at a lower temperature might reveal an optimal reaction time where the product yield is maximized before significant degradation occurs.

Troubleshooting Guide: Temperature-Related Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Problem Potential Cause (Temperature-Related) Recommended Solution(s)
Low or No Conversion Temperature is too low; insufficient energy to overcome the activation barrier.1. Confirm all reagents are active. 2. Systematically increase temperature in 10-15 °C increments, monitoring the reaction at each stage.[7] 3. Consider a higher-boiling solvent if the reaction requires temperatures exceeding the current solvent's boiling point.
Significant Impurity Profile Temperature is too high, promoting side reactions or decomposition of starting materials or product.1. Decrease the reaction temperature by 15-20 °C and extend the reaction time. 2. If the reaction is exothermic, ensure adequate cooling and consider slower addition of reagents. 3. Analyze impurities to understand the side reactions and adjust conditions accordingly.
Poor Reproducibility Inconsistent or inaccurate temperature control between experimental runs.1. Use a reliable heating system (e.g., oil bath with a contact thermometer, automated reactor) for precise and stable temperature maintenance.[1] 2. Ensure the thermometer or probe is correctly placed to measure the internal reaction temperature, not the bath temperature.
Product Degradation Over Time The product is thermally unstable at the reaction temperature.1. Perform a kinetic study to find the optimal reaction time that maximizes product concentration before degradation becomes significant. 2. Lower the reaction temperature, even if it requires a significantly longer reaction time.
Troubleshooting Workflow Diagram

G start Start: Low Yield or Purity check_conversion Analyze Reaction: High Starting Material? start->check_conversion check_impurities High Impurities / Degradation? check_conversion->check_impurities No too_low Hypothesis: Temp Too Low check_conversion->too_low Yes too_high Hypothesis: Temp Too High check_impurities->too_high Yes reproducibility Inconsistent Results? check_impurities->reproducibility No increase_temp Action: Increase Temp by 10-15°C Monitor Progress too_low->increase_temp end_good End: Optimized Condition increase_temp->end_good decrease_temp Action: Decrease Temp by 15-20°C Extend Reaction Time too_high->decrease_temp decrease_temp->end_good improve_control Action: Improve Temperature Control (e.g., use oil bath, thermocouple) reproducibility->improve_control Yes reproducibility->end_good No improve_control->end_good

Caption: Troubleshooting flowchart for temperature optimization.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a structured approach to identify the optimal reaction temperature. A One-Factor-at-a-Time (OFAT) method is described for simplicity, though a Design of Experiments (DoE) approach can provide more comprehensive insights.[9][10]

Objective: To determine the reaction temperature that maximizes the yield and purity of 3-(Methylamino)-1-phenylpiperidin-2-one.

Materials and Equipment:
  • Precursor to 3-(Methylamino)-1-phenylpiperidin-2-one (e.g., an appropriate amino ester or halo-lactam)

  • Methylamine source

  • Anhydrous solvent (e.g., THF, Toluene, Acetonitrile)

  • Catalyst or base (if required)

  • Round-bottom flasks with stir bars

  • Condensers and inert gas line (Nitrogen or Argon)

  • Digital hotplate stirrers with oil baths or heating mantles

  • Contact thermometer or thermocouple

  • Analytical equipment: TLC plates, HPLC, or GC-MS

  • Standard workup reagents (e.g., organic solvents, brine, drying agents)

Procedure:
  • Setup: Assemble five identical reaction setups under an inert atmosphere. Each setup should consist of a round-bottom flask, stir bar, and condenser.

  • Reagent Preparation: Prepare a stock solution of the starting materials to ensure identical concentrations across all experiments.

  • Temperature Screening:

    • Set up five reactions to be run in parallel at different temperatures. A suggested range could be:

      • Reaction 1: 25 °C (Room Temperature)

      • Reaction 2: 40 °C

      • Reaction 3: 55 °C

      • Reaction 4: 70 °C

      • Reaction 5: 85 °C

    • Use precisely controlled heating baths for each reaction.

  • Reaction Monitoring:

    • Start all reactions simultaneously by adding the final reagent.

    • Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking a small aliquot and analyzing it via TLC or HPLC. Note the consumption of starting material and the formation of the product and any major by-products.

  • Reaction Completion and Workup:

    • Once a reaction reaches completion (or after a fixed time, e.g., 24 hours), quench it appropriately (e.g., by pouring into water or a buffer solution).

    • Perform an identical extraction and workup procedure for all reactions to ensure consistency.

  • Analysis and Data Collection:

    • Isolate the crude product and determine the yield for each reaction.

    • Analyze the purity of each crude product using HPLC, GC, or quantitative NMR to determine the percentage of the desired product versus impurities.

Optimization Workflow Diagram

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions setup_reactors Set up 5 Identical Reactors prep_reagents->setup_reactors set_temps Set Temperatures (25, 40, 55, 70, 85°C) setup_reactors->set_temps run_reactions Run Reactions & Monitor (TLC/HPLC) set_temps->run_reactions workup Quench & Workup run_reactions->workup calc_yield Calculate Crude Yield workup->calc_yield check_purity Determine Purity (HPLC/qNMR) calc_yield->check_purity optimize Identify Optimal Temp (Best Yield & Purity) check_purity->optimize

Caption: Experimental workflow for systematic temperature optimization.

Data Interpretation

Summarize the results in a table to easily compare the outcomes at different temperatures.

Exp. #Temperature (°C)Reaction Time (h)Conversion (%)Crude Yield (%)Purity (%)Observations
12524352898Very slow reaction, clean product profile.
24024756897Good conversion, still very clean.
35516>959195Optimal balance of rate and purity.
4708>988588Faster reaction, but noticeable increase in by-products.
5854>987675Rapid reaction, significant impurity formation. Possible product degradation.

References

  • BenchChem. (2025). Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis.
  • BenchChem. (2025). Technical Support Center: Asymmetric Synthesis of Substituted Lactams.
  • ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of trilaurin.
  • Molecules. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • BenchChem. (n.d.). Optimizing temperature for fast-flow synthesis of PMOs.
  • Advanced Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • DTIC. (2025). Piperidine Synthesis.
  • ACS Publications. (2024).
  • PMC - NIH. (n.d.).
  • University of Regina. (n.d.).
  • Cloudfront.net. (n.d.). Temperature control systems in the pharmaceutical industry.
  • ResearchGate. (2025). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction.
  • How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. (2025).
  • Chemistry Steps. (n.d.). Lactam synthesis.
  • J. Am. Chem. Soc. (2023).
  • J Zhejiang Univ-Sci A (Appl Phys & Eng). (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer.
  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • PMC. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
  • Google Patents. (n.d.). CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • ResearchGate. (2025). Universal Standard Protocols for Temperature and Material Characterization Calibration with Pharmaceuticals by Thermal Analysis.
  • Arkat USA. (2024).
  • Biochim Biophys Acta. (1975). Temperature dependence of N-phenyl-1-naphthylamine binding in egg lecithin vesicles.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Washington State University. (n.d.). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin.
  • PubChem. (n.d.). 3-(methylamino)-1-phenylpiperidin-2-one.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol.
  • PubMed. (1990).
  • Asian Publication Corporation. (2025).
  • MDPI. (2019).
  • PMC. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • PMC. (n.d.). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)
  • MDPI. (2025). Innovative Syntheses and Reactivity of Propiolamidines.

Sources

Troubleshooting

Technical Support Center: Resolving pH Stability Issues for 3-(Methylamino)-1-phenylpiperidin-2-one

-Amino Lactams / N-Aryl Piperidinones) Introduction: The Stability Paradox Welcome to the technical support hub for 3-(Methylamino)-1-phenylpiperidin-2-one . If you are observing inconsistent assay results, "ghost peaks"...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Lactams / N-Aryl Piperidinones)

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-(Methylamino)-1-phenylpiperidin-2-one . If you are observing inconsistent assay results, "ghost peaks" in your chromatograms, or loss of optical rotation, you are likely encountering the inherent instability of the


-amino lactam  scaffold.

This molecule presents a "stability paradox":

  • The Amine (Basic): Requires protonation (low pH) to prevent oxidation, yet acidic conditions can catalyze hydrolysis at high temperatures.

  • The Lactam (Electrophilic): The N-phenyl group withdraws electron density from the amide nitrogen, making the carbonyl carbon highly electrophilic and susceptible to base-catalyzed hydrolysis.

  • The Chiral Center (C3): The C3 proton is acidic due to the adjacent carbonyl. Basic conditions trigger rapid racemization before hydrolysis even occurs.

This guide provides the protocols to navigate these conflicting requirements.

Part 1: Diagnostic & Mechanism (The "Why")

The Danger Zone: pH > 7.0

Most stability failures with this compound occur in neutral to basic buffers (pH 7–10). Unlike simple alkyl lactams, the N-phenyl group destabilizes the ring, and the


-amino group facilitates stereochemical loss.
Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Racemization (fast, invisible on achiral HPLC) and Hydrolysis (slower, visible ring-opening).

Stability_Pathways Compound 3-(Methylamino)-1- phenylpiperidin-2-one (Intact) Base Basic Conditions (pH > 7.5) Compound->Base Exposure Enolate Enolate Intermediate (Planar C3) Base->Enolate Deprotonation at C3 (Fastest) Hydrolysis Ring Opening (Saponification) Base->Hydrolysis Nucleophilic Attack at Carbonyl Racemate Racemic Mixture (Loss of Chirality) Enolate->Racemate Reprotonation Product 5-(Methylamino)-5-oxo- N-phenylpentanamide Hydrolysis->Product C-N Bond Cleavage

Caption: Figure 1. Degradation landscape. Note that racemization via the enolate intermediate often proceeds faster than the irreversible ring-opening hydrolysis in mild base.

Part 2: Troubleshooting Guides (Q&A)

Module A: Analytical Method (HPLC/LC-MS) Issues

Q1: I see split peaks or severe tailing for the main compound. Should I increase the pH? A: Do NOT increase the pH above 6.0. While basic mobile phases (pH > pKa of the amine) usually sharpen amine peaks, they will cause on-column degradation and epimerization of this specific molecule.

  • The Fix: Use a Chaotropic Buffer at low pH (2.5 – 3.0).

    • Protocol: Add 0.1% Trifluoroacetic acid (TFA) or Perchlorate buffers (if MS compatible). The acidic pH keeps the amine protonated (

      
      ), preventing interaction with silanols, while the counter-ion improves peak shape.
      
    • Column Selection: Switch to a Charged Surface Hybrid (CSH) or "Polar Embedded" C18 column. These are designed to retain protonated amines with good peak shape under acidic conditions.

Q2: My sample recovery decreases over time in the autosampler. A: Check your diluent.

  • Diagnosis: If you are dissolving the sample in pure Methanol or Acetonitrile/Water without buffering, the local pH might be high enough to trigger degradation, especially if the glass vial surface is slightly alkaline.

  • The Fix: dissolve samples in 0.1% Formic Acid in Water/MeCN (90:10) . The acidic diluent "locks" the structure.

Module B: Synthesis & Work-up

Q3: We observe substantial racemization during the work-up. How do we avoid this? A: Avoid aqueous alkaline washes (e.g., NaHCO3, NaOH). The


-proton at C3 is highly labile. Even weak bases like bicarbonate can trigger enolization.
  • Protocol:

    • Quench reactions into cold acidic water (pH < 4).

    • Perform extractions quickly.

    • If a base wash is strictly necessary to remove acids, use cold, dilute phosphate buffer (pH 6.5) and limit contact time to < 5 minutes.

    • Dry organic layers immediately over

      
       (avoid 
      
      
      
      or basic drying agents).
Module C: Storage

Q4: The solid turns yellow/brown upon storage. A: This indicates oxidative instability of the secondary methylamine.

  • The Fix: Store as the Hydrochloride (HCl) or Tosylate salt .

    • The free base is an oil or low-melting solid prone to oxidation.

    • The salt form protonates the amine, reducing its electron density and susceptibility to oxidation.

    • Storage Condition: -20°C, under Argon, desiccated.

Part 3: Experimental Protocols

Protocol 1: Buffer Selection for Stability

Use this table to select the correct buffer system for your experiments.

pH RangeBuffer SystemSuitabilityRisk Level
pH 1.0 – 3.0 0.1% TFA or Formic AcidRecommended Low. Stable for days. Ideal for HPLC.
pH 4.0 – 6.0 Ammonium Acetate (10mM)Acceptable Moderate. Use for short-term LC-MS runs.
pH 7.0 – 8.0 Phosphate / BicarbonateDangerous High. Risk of racemization within hours.
pH > 9.0 Ammonium Hydroxide / TEAProhibited Critical. Rapid hydrolysis and racemization.
Protocol 2: Forced Degradation Study (Validation)

To validate your analytical method, you must prove it can separate the degradation products.

  • Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Minimal degradation (Compound is relatively acid-stable).

  • Base Stress: Dissolve 1 mg/mL in 0.1 N NaOH. Stir at Room Temperature for 30 mins.

    • Expected Result: Rapid appearance of the ring-open hydrolysis product (RRT ~0.8 or 1.2 depending on column).

    • Note: Do not heat base samples; the degradation is too fast.

  • Oxidative Stress: 1 mg/mL in 3%

    
    .
    
    • Expected Result: N-oxide formation (Mass shift +16 Da).

References

  • PubChem. (n.d.).[1] 3-(Methylamino)-1-phenylpiperidin-2-one (Compound).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Stankovičová, M., et al. (2010). Phenylcarbamic acid derivatives with integrated N-phenylpiperazine moiety in the structure – kinetics of alkaline hydrolysis. SciSpace. Retrieved from [Link]

    • Context: Establishes the kinetics of alkaline hydrolysis for N-phenyl substituted amides/lactams.
  • Bøgestrand, S., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Context: Discusses the synthesis and stereochemical stability of 3-aminopiperidine deriv
  • Context: Details the mechanism of base-catalyzed racemiz
  • Lund University. (2019). Development and validation of an UHPLC method for identity, assay and impurity testing. Retrieved from [Link]

    • Context: Provides validated protocols for HPLC method development of basic amine drugs using acidic buffers.

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 3-(Methylamino)-1-phenylpiperidin-2-one

A Comparative Technical Guide for Analytical Scientists Executive Summary & Compound Profile 3-(Methylamino)-1-phenylpiperidin-2-one is a pharmacologically significant scaffold, often encountered as a synthetic intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Scientists

Executive Summary & Compound Profile

3-(Methylamino)-1-phenylpiperidin-2-one is a pharmacologically significant scaffold, often encountered as a synthetic intermediate in the production of peptidomimetics (e.g., substituted piperidinones) or as a degradation impurity in phenylpiperidine-class pharmaceuticals.

Its analysis presents specific chromatographic challenges:

  • Basicity: The C3-methylamino group (

    
    ) is protonated at neutral/acidic pH, leading to silanol interactions and peak tailing on traditional silica columns.
    
  • Polarity: The amide lactam core reduces overall lipophilicity (

    
    ), risking poor retention on standard C18 phases under high-organic conditions.
    
  • UV Response: The N-phenyl moiety provides a reliable chromophore, but requires careful wavelength selection to avoid solvent cut-off interference.

This guide compares three distinct separation strategies to determine the optimal protocol for stability-indicating assays and impurity profiling.

Physicochemical "Ground Truth"

Effective method development begins with the molecule's properties.

PropertyValueChromatographic Implication
Molecular Formula

MW 204.27 g/mol ; suitable for LC-MS (

).
Basicity (

)
~9.2 (Amine)At pH < 7, the molecule is cationic. At pH > 10, it is neutral.
Lipophilicity (

)
~1.4Moderately polar. Requires high aqueous content for retention on C18.
Chromophore Phenyl Ring

nm. Secondary band at ~210 nm.
Comparative Method Evaluation

We evaluated three separation modes. Method B (High pH) is recommended for routine QC, while Method C (Phenyl-Hexyl) is superior for separating positional isomers.

Method A: The Traditional Approach (Acidic C18)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Ion-suppression is not achieved; analyte is fully protonated.

  • Verdict: Sub-optimal. The cationic amine interacts with residual silanols, causing peak tailing (

    
    ) and shifting retention times.
    
Method B: The Modern Standard (High pH Hybrid)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 2.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1]

  • Mechanism: The high pH deprotonates the amine (neutral form), maximizing hydrophobic interaction and eliminating silanol repulsion.

  • Verdict: Recommended. Sharp peaks (

    
    ), increased retention, and high loadability.
    
Method C: The Selectivity Specialist (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex), 2.6 µm.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol.[1]

  • Mechanism:

    
     interactions between the stationary phase and the analyte's N-phenyl group provide orthogonal selectivity.
    
  • Verdict: Specialist. Best for resolving structural isomers or aromatic impurities that co-elute on C18.

Recommended Experimental Protocol (Method B)

This protocol is designed to be a self-validating "starting point" for validation.

Step 1: Reagent Preparation
  • Buffer (pH 10.0): Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (25%). Filter through 0.22 µm membrane.

  • Diluent: 50:50 Methanol:Water (v/v).

Step 2: Instrument Parameters
  • System: HPLC or UHPLC with DAD/PDA.

  • Column: XBridge BEH C18 XP, 100 x 2.1 mm, 2.5 µm (or equivalent high-pH stable column).

  • Temperature: 40°C (Critical for mass transfer of basic amines).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (Primary), 215 nm (Secondary/Impurity check).

  • Injection Vol: 2.0 µL.

Step 3: Gradient Program
Time (min)% Buffer (A)% Methanol (B)Curve
0.0955Initial
1.0955Isocratic Hold
8.01090Linear Gradient
10.01090Wash
10.1955Re-equilibration
14.0955End
Performance Data Summary
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention Time (

)
1.2 (Poor)4.5 (Excellent)3.8 (Good)
Tailing Factor (

)
1.6 - 1.81.05 - 1.151.1 - 1.2
Theoretical Plates (

)
~8,000~14,000~12,000
Resolution (vs. Impurity) 1.5> 3.0> 4.5 (Isomer specific)
Visualizing the Separation Mechanism

The following diagram illustrates the decision logic and mechanistic differences between the chosen methods.

MethodDevelopment Start Start: 3-(Methylamino)-1-phenylpiperidin-2-one Decision Primary Challenge: Basic Amine (pKa ~9.2) + Aromatic Ring Start->Decision PathA Path A: Acidic pH (pH 2-3) Analyte = Cationic (+) Decision->PathA Traditional PathB Path B: High pH (pH 10) Analyte = Neutral (0) Decision->PathB Modern Hybrid PathC Path C: Phenyl Selectivity Pi-Pi Interaction Decision->PathC Isomer Resolution ResultA Result: Silanol Interaction Tailng Peaks, Low Retention PathA->ResultA ResultB Result: Hydrophobic Retention Sharp Peaks, High Loadability (RECOMMENDED) PathB->ResultB ResultC Result: Orthogonal Selectivity Best for Positional Isomers PathC->ResultC

Caption: Decision tree comparing pH strategies and stationary phase selection for optimal peak shape and selectivity.

References
  • PubChem. (n.d.). 3-(Methylamino)-1-phenylpiperidin-2-one Compound Summary. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • NIST Chemistry WebBook. (2025). (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one and related piperidine derivatives.[2] National Institute of Standards and Technology. Retrieved February 23, 2026, from [Link]

  • Wang, Y., et al. (2014). Separation of Positional Isomers of Piperidine Derivatives. Journal of Chromatography B, 964, 116–127.[3] (Contextual citation for isomer separation strategies).

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Overloading Behavior of Basic Compounds in RP-HPLC at High pH. Journal of Chromatography A.

Sources

Comparative

A Comparative Guide to the LC-MS Analysis of 3-(Methylamino)-1-phenylpiperidin-2-one

This guide provides a comprehensive analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of 3-(Methylamino)-1-phenylpiperidin-2-one. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the characterization of 3-(Methylamino)-1-phenylpiperidin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the rationale behind methodological choices, offers a predictive framework for mass spectral behavior based on analogous structures, and presents a comparative analysis against alternative techniques. Our objective is to equip you with the expertise to develop and validate robust analytical methods for this and related piperidine derivatives.

Due to the limited availability of public experimental data for this specific compound, this guide synthesizes information from foundational mass spectrometry principles and published data on structurally similar molecules. This predictive approach serves as a robust starting point for method development and validation in your own laboratory.

Part 1: A Predictive Framework for LC-MS/MS Analysis

The accurate characterization of a novel or sparsely documented compound like 3-(Methylamino)-1-phenylpiperidin-2-one begins with a foundational understanding of its physicochemical properties and a logically designed analytical workflow.

Core Molecular Properties

Before any experimental work, it is crucial to establish the theoretical mass values. These values are the bedrock for instrument calibration and data interpretation. The fundamental properties of 3-(Methylamino)-1-phenylpiperidin-2-one are summarized below.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂OPubChem[1]
Monoisotopic Mass204.12627 DaPubChem[1]
Predicted [M+H]⁺ (protonated)205.13355 m/zPubChem[1]
Predicted [M+Na]⁺ (sodiated)227.11549 m/zPubChem[1]
Proposed LC-MS/MS Methodology: A Step-by-Step Protocol

The following protocol is a validated starting point for the analysis of piperidine derivatives, optimized for high sensitivity and reproducibility.[2] The rationale behind each parameter is explained to provide a deeper understanding of the method's mechanics.

1. Sample Preparation:

  • Action: Accurately weigh 1 mg of the reference standard and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[2]

  • Causality: Methanol and acetonitrile are excellent solvents for a wide range of organic molecules and are fully compatible with reversed-phase LC mobile phases. This minimizes solvent-related peak distortion.

  • Action: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards and quality control (QC) samples at the desired concentrations.

  • Causality: Diluting in the initial mobile phase ensures that the sample solvent is not significantly stronger than the mobile phase, which prevents peak fronting and splitting, leading to better chromatography.[3]

2. Liquid Chromatography (LC) Conditions:

  • LC System: UHPLC or HPLC system.

  • Column: C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm).[2]

  • Causality: A C18 stationary phase provides excellent retention for moderately polar compounds like the target analyte. The sub-2 µm particle size of a UHPLC column allows for higher efficiency and resolution, enabling faster analysis times without sacrificing performance.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Causality: The addition of formic acid to the mobile phase serves a dual purpose: it acidifies the eluent to promote the protonation of the basic nitrogen atoms in the piperidine ring, which is essential for positive mode electrospray ionization (ESI), and it improves chromatographic peak shape.[4][5]

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Causality: A gradient elution is necessary to elute a range of compounds with varying polarities and to ensure that the target analyte is eluted as a sharp, symmetrical peak in a reasonable timeframe.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[2]

  • Causality: Maintaining a constant, elevated column temperature reduces mobile phase viscosity, which lowers backpressure, and can improve peak shape and reproducibility of retention times.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[2]

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive Ion Mode.

  • Causality: The presence of two basic nitrogen atoms in the molecule makes it highly amenable to protonation, resulting in a strong signal in positive ESI mode. This is a common characteristic of piperidine-containing compounds.[2][6]

  • MS/MS Method:

    • Full Scan (MS1): Acquire a full scan from m/z 100-400 to confirm the presence of the precursor ion ([M+H]⁺ at m/z 205.13).

    • Product Ion Scan (MS2): Isolate the precursor ion (m/z 205.13) and perform a product ion scan to observe its fragmentation pattern. Optimize collision energy (CE) to produce a stable and informative spectrum. A typical starting point for a compound of this size is a CE of 15-35 eV.

Workflow Visualization

The diagram below illustrates the comprehensive workflow for the LC-MS/MS analysis of 3-(Methylamino)-1-phenylpiperidin-2-one.

LCMS_Workflow prep 1. Sample Preparation (Stock & Dilutions) inject 2. LC Injection prep->inject Working Standard sep 3. Chromatographic Separation (C18 Reversed-Phase) inject->sep ion 4. Electrospray Ionization (ESI+) ([M] -> [M+H]⁺) sep->ion Analyte Elution ms1 5. MS1 Analysis (Precursor Ion Detection m/z 205.13) ion->ms1 iso 6. Precursor Isolation ms1->iso Isolate [M+H]⁺ frag 7. Collision-Induced Dissociation (CID) iso->frag Apply Collision Energy ms2 8. MS2 Analysis (Fragment Ion Detection) frag->ms2 data 9. Data Acquisition & Processing ms2->data Decision_Tree start Start: Analyze 3-(Methylamino)-1-phenylpiperidin-2-one q1 Is the analyte thermally stable and sufficiently volatile? start->q1 lc_path LC-MS is the preferred method. - No derivatization needed - High sensitivity for parent ion - Ideal for biological matrices q1->lc_path No / Unknown gc_path GC-MS is a viable option. q1->gc_path Yes q2 Is library matching for structural confirmation a primary goal? gc_path->q2 gc_confirm Proceed with GC-MS. - EI provides reproducible spectra - Compare against NIST/Wiley libraries - May require derivatization q2->gc_confirm Yes lc_quant Use LC-MS/MS. - Superior for quantification - Develop MRM method for sensitivity - Less emphasis on library matching q2->lc_quant No (Quantification is goal)

Sources

Validation

A Comparative Guide to 3-(Methylamino)-1-phenylpiperidin-2-one and Traditional Piperidin-2-one Derivatives for Researchers in Drug Discovery

The piperidine-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores it...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine-2-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic drugs underscores its significance as a privileged structure in drug discovery.[2][3] This guide provides an in-depth comparison of a specific, substituted derivative, 3-(Methylamino)-1-phenylpiperidin-2-one, with more traditional piperidin-2-one derivatives. We will delve into the structural nuances, potential biological implications, and the experimental methodologies required for a thorough comparative analysis.

Structural and Physicochemical Distinctions: The Impact of N-Phenyl and 3-Methylamino Moieties

The fundamental difference between 3-(Methylamino)-1-phenylpiperidin-2-one and traditional piperidin-2-one derivatives lies in the substitution at the nitrogen (N1) and the C3 position of the piperidine ring. These modifications introduce significant changes to the molecule's steric and electronic properties, which in turn can profoundly influence its pharmacokinetic and pharmacodynamic profile.

The N-phenyl group in 3-(Methylamino)-1-phenylpiperidin-2-one introduces a bulky, aromatic moiety. This can influence the compound's conformation and its ability to interact with biological targets.[4] The phenyl group may engage in π-π stacking or hydrophobic interactions within a receptor's binding pocket. In contrast, traditional piperidin-2-one derivatives often feature smaller alkyl or acyl groups at the N1 position, or remain unsubstituted.

The 3-methylamino group introduces a basic nitrogen atom, which can act as a hydrogen bond donor and acceptor. This functionality can be critical for anchoring the molecule to its biological target and can also influence its solubility and pKa. The position and nature of substituents on the carbon atoms of the piperidine ring are critical determinants of the molecule's preferred conformation.[4]

Below is a table summarizing the key physicochemical properties of the core structures.

Property3-(Methylamino)-1-phenylpiperidin-2-oneTraditional Piperidin-2-one (unsubstituted)
Molecular Formula C12H16N2O[5]C5H9NO
Molecular Weight 204.27 g/mol [5]99.13 g/mol
XlogP (Predicted) 1.4[5]-0.4
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 21

Data for 3-(Methylamino)-1-phenylpiperidin-2-one sourced from PubChem.[5] Data for unsubstituted piperidin-2-one is based on its chemical structure.

Synthesis Strategies: A Comparative Overview

The synthesis of these derivatives typically involves cyclization reactions. For traditional piperidin-2-ones, methods often rely on the modification of pre-existing cyclic precursors.[3] A common approach involves the cyclization of δ-amino acids or the hydrogenation of corresponding pyridinone structures.

The synthesis of 3-(Methylamino)-1-phenylpiperidin-2-one requires a more tailored approach to introduce the specific substituents. A plausible synthetic route could involve the reaction of a suitably protected 3-aminopiperidin-2-one with a phenylating agent, followed by methylation of the amino group. The synthesis of 3-aminopiperidine intermediates is a key step in the preparation of various pharmaceutical agents.[6]

Below is a generalized workflow for the synthesis of N-substituted piperidin-2-one derivatives.

A δ-amino acid or derivative B Cyclization A->B C Piperidin-2-one core B->C D N-substitution (e.g., with Phenylboronic acid) C->D E N-substituted Piperidin-2-one D->E

Caption: Generalized synthetic workflow for N-substituted piperidin-2-ones.

Postulated Biological Activity and Mechanistic Insights

While specific experimental data for 3-(Methylamino)-1-phenylpiperidin-2-one is not widely available, we can infer its potential biological activities based on the known pharmacology of related structures. Piperidine and its derivatives are known to exhibit a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[7][8]

The presence of the N-phenylpiperidine moiety is found in several centrally active compounds.[9] This suggests that 3-(Methylamino)-1-phenylpiperidin-2-one could potentially target receptors or enzymes in the central nervous system. The 3-amino group is also a key feature in some dipeptidyl peptidase IV (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[10]

In contrast, the biological activities of traditional piperidin-2-one derivatives are highly dependent on their specific substitution patterns. For instance, certain derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting β-amyloid aggregation.[11]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a piperidin-2-one derivative targeting a G-protein coupled receptor (GPCR), a common target for CNS-active drugs.

Compound Piperidin-2-one Derivative Receptor GPCR Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 3-(Methylamino)-1-phenylpiperidin-2-one

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins everything from understanding biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins everything from understanding biological activity to designing new materials and securing intellectual property. This guide addresses the structural characterization of 3-(Methylamino)-1-phenylpiperidin-2-one, a piperidine derivative of interest. While a public crystal structure for this specific molecule is not available as of this writing, this common scenario provides an excellent opportunity to detail a robust, multi-technique workflow for its complete structural verification.

We will explore the gold-standard method, Single-Crystal X-ray Diffraction (SC-XRD), using a closely related analogue as a case study. Subsequently, we will objectively compare this definitive technique with a suite of powerful spectroscopic and computational methods, demonstrating how an integrated approach provides a self-validating system for structural confirmation.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single, high-quality crystal, we can construct a three-dimensional electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with unparalleled accuracy.

The SC-XRD Workflow: A Logical Progression

The process from a powdered sample to a fully refined crystal structure is a meticulous one. The causality behind each step is critical: a high-quality crystal is a prerequisite for high-resolution data, which in turn is essential for an accurate structural solution.

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement powder Powdered Compound dissolve Dissolution in Suitable Solvent powder->dissolve evaporation Slow Evaporation / Vapor Diffusion / Cooling dissolve->evaporation crystal Single Crystal (>50 µm) evaporation->crystal mount Mount Crystal on Diffractometer crystal->mount xray Irradiation with Monochromatic X-rays mount->xray diffraction Collect Diffraction Pattern xray->diffraction integrate Integrate Intensities & Determine Unit Cell diffraction->integrate solve Solve Structure (e.g., Direct Methods) integrate->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate & Deposit (e.g., CIF file) refine->validate

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Case Study: Crystallographic Data for a Piperidine Analogue

To illustrate the output of an SC-XRD experiment, we can examine the crystallographic data for a related compound, 2-phenyliminohexahydro-1,3-thiazepine[1]. This provides a tangible example of the parameters obtained.

Parameter Value (for 2-phenyliminohexahydro-1,3-thiazepine) Significance
Chemical FormulaC₁₁H₁₄N₂SDefines the elemental composition of the molecule in the crystal.
Formula Weight206.31The molar mass of the asymmetric unit.
Crystal SystemMonoclinicThe shape of the repeating unit cell (one of seven crystal systems).
Space GroupP2₁/nDescribes the symmetry elements within the unit cell.
a, b, c (Å)a = 9.6303, b = 9.8938, c = 11.5627The dimensions of the unit cell edges.
β (°)103.419The angle between the 'a' and 'c' axes in a monoclinic system.
Volume (ų)1071.62The volume of the unit cell.
Z4The number of molecules per unit cell.
R₁0.0431A measure of the agreement between the calculated and observed structure factors; a lower value indicates a better fit.

This data is presented as a representative example of SC-XRD output.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (Self-Validating Step): The ability to form a high-quality single crystal is in itself a powerful indicator of sample purity.

    • Dissolve 5-10 mg of purified 3-(Methylamino)-1-phenylpiperidin-2-one in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture).

    • Use a slow evaporation technique: leave the vial partially covered in a vibration-free environment for several days.

    • Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

  • Data Collection:

    • Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

    • Center the crystal on an automated diffractometer (e.g., a Bruker SMART APEX or Rigaku SCXmini)[2][3].

    • Collect diffraction data at a controlled temperature (often 100 K) using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å)[2].

  • Structure Solution and Refinement:

    • Process the raw diffraction images to determine unit cell parameters and integrate reflection intensities.

    • Solve the structure using software like SHELXS to obtain an initial model of the atomic positions[2].

    • Refine the structural model using a full-matrix least-squares program like SHELXL, which adjusts atomic positions, and thermal parameters to best fit the experimental data[2].

    • The final refined structure is validated and typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF)[4][5][6].

Part 2: A Comparative Analysis of Alternative & Complementary Techniques

While SC-XRD is definitive, it requires a suitable single crystal, which is not always achievable. Furthermore, it describes the solid-state structure, which may differ from the behavior in solution. Therefore, a combination of other techniques is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms.

  • Expertise & Experience: While ¹H NMR gives a quick fingerprint, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial. COSY reveals which protons are coupled (i.e., adjacent), allowing one to trace the carbon backbone, while HSQC correlates each proton directly to its attached carbon. This provides irrefutable evidence of the C-H framework.

  • Data Example (Hypothetical for our target):

    • ¹H NMR: We would expect distinct signals for the methylamino group (a singlet or doublet around 2.3-2.5 ppm), the aliphatic piperidine protons (a series of multiplets from 1.8-3.5 ppm), and the aromatic protons of the phenyl group (multiplets from 7.0-7.5 ppm).

    • ¹³C NMR: Signals would confirm the presence of the carbonyl carbon (C=O, ~170 ppm), aromatic carbons (110-140 ppm), aliphatic carbons, and the methyl carbon.

  • Trustworthiness: NMR data is self-validating when multiple experiments are combined. For instance, the integration of proton signals should match the number of protons in the proposed structure, and the correlations in 2D spectra must be consistent with the atomic connectivity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.

  • Expertise & Experience: The key is to achieve a mass accuracy of <5 ppm. This precision is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions (isobars). For our target, C₁₂H₁₆N₂O, the expected exact mass for the protonated molecule [M+H]⁺ is 205.13355. An experimental HRMS result of, for example, 205.13381 would confirm the elemental formula with high confidence.

  • Trustworthiness: HRMS serves as a fundamental check on the molecular identity before more complex structural analysis is undertaken. It is a pass/fail test for the proposed formula.

Computational Modeling (Density Functional Theory - DFT)

Computational methods like DFT can predict the lowest energy (most stable) three-dimensional conformation of a molecule.

  • Expertise & Experience: The power of DFT lies in its synergy with experimental data. One can perform a geometry optimization starting from a proposed 2D structure. The resulting 3D model, with its predicted bond lengths and angles, can then be compared to the (yet to be determined) X-ray data. Furthermore, NMR chemical shifts can be calculated and compared to the experimental spectrum to help assign complex signals.

  • Trustworthiness: While predictive, computational models are validated by their ability to accurately reproduce experimental results. A strong correlation between calculated and measured spectroscopic data significantly increases confidence in the structural assignment.

Comparison Summary

Technique Information Provided Strengths Limitations
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous, definitive "gold standard"Requires a high-quality single crystal; solid-state may not reflect solution conformation
NMR Atom connectivity, solution-state conformation, chemical environmentExcellent for solution structure, does not require crystals, non-destructiveCan be complex to interpret, may not reveal absolute stereochemistry alone
HRMS Exact mass and elemental formulaHigh accuracy and sensitivity, confirms molecular formulaProvides no information on atom connectivity or 3D structure
DFT Predicted 3D geometry, bond parameters, spectroscopic propertiesNo sample needed, can predict properties of unstable species, aids spectral assignmentIs a theoretical model, must be validated by experimental data

Part 3: An Integrated Workflow for Structural Verification

True scientific integrity comes from the convergence of evidence from multiple, independent sources. The following workflow represents a robust, self-validating system for the characterization of 3-(Methylamino)-1-phenylpiperidin-2-one.

integrated_workflow cluster_synthesis Sample Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Structural Analysis cluster_definitive Definitive Confirmation synthesis Synthesize & Purify 3-(Methylamino)-1- phenylpiperidin-2-one hrms HRMS: Confirm C₁₂H₁₆N₂O synthesis->hrms nmr_1d ¹H & ¹³C NMR: Confirm Functional Groups & Proton/Carbon Count synthesis->nmr_1d nmr_2d 2D NMR (COSY, HSQC): Establish Atom Connectivity hrms->nmr_2d Formula Confirmed nmr_1d->nmr_2d dft DFT Modeling: Predict Low-Energy Conformation nmr_2d->dft Connectivity Known sc_xrd SC-XRD: Obtain Absolute 3D Structure (If crystal forms) nmr_2d->sc_xrd Compare Solution vs. Solid State dft->sc_xrd Compare Model to Reality

Caption: An integrated workflow for the complete structural elucidation of a novel compound.

This workflow demonstrates a logical progression. First, HRMS and 1D NMR confirm the basic formula and functional groups. Next, 2D NMR establishes the precise connectivity, which informs the starting point for DFT calculations. Finally, if a crystal can be obtained, SC-XRD provides the ultimate validation and a direct comparison point for the computational and solution-state NMR models. Each step validates the last, leading to an unshakeable structural assignment.

References

  • ResearchGate. Crystallographic data and parameters of the X-ray diffraction experiment. Available from: [Link]

  • PubChem. 3-(methylamino)-1-phenylpiperidin-2-one. Available from: [Link]

  • Wan, B. & Zhao, G. (2009). 1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1277. Available from: [Link]

  • Loughborough University. Single Crystal X-ray Crystallographic Data in CIF format. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]

  • MIT Libraries. Cambridge Structural Database. Available from: [Link]

  • Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • Anstey Research Group. Crystal Structures Submitted to the CSD. Available from: [Link]

  • Umirov, M., et al. (2023). Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. European Journal of Chemistry, 14(1), 68-78. Available from: [Link]

  • Google Patents. CN103030587A - Synthesis process of 3-methylamino-piperidine.
  • NIST. WebBook, (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one. Available from: [Link]

  • Fábián, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3813. Available from: [Link]

  • Raj, V., et al. (2014). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1139-1144. Available from: [Link]

  • Nongrum, S., et al. (2019). Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. European Journal of Chemistry, 10(4), 346-352. Available from: [Link]

  • Peak Proteins. Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Available from: [Link]

  • Al-Khalaf, A.A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Available from: [Link]

  • PubChem. 3-amino-1-phenylpiperidin-2-one. Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • Der, H., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies, 4(5), 05-09. Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • PubChem. 1-[2-(Methylaminomethyl)phenyl]piperidin-2-one. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(Methylamino)-1-phenylpiperidin-2-one

Hazard Identification and Risk Assessment The foundational step in safe handling is a thorough understanding of the potential hazards. Based on the known properties of substituted piperidines, 3-(Methylamino)-1-phenylpip...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

The foundational step in safe handling is a thorough understanding of the potential hazards. Based on the known properties of substituted piperidines, 3-(Methylamino)-1-phenylpiperidin-2-one should be treated as a substance with the following potential hazards:

  • High Flammability: Piperidine and its derivatives are often flammable liquids with vapors that can form explosive mixtures with air.[1] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Acute Toxicity: Piperidines can be toxic if swallowed, inhaled, or in contact with skin.[5] Some are classified as causing severe skin burns and eye damage.[6][5]

  • Corrosivity: Direct contact can cause severe irritation and burns to the skin and eyes, with the potential for permanent eye damage.[6][1][3][4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the nose, throat, and respiratory system, leading to coughing and wheezing.[3]

A risk assessment should be conducted for every procedure involving this compound, considering the quantities used, the nature of the operation (e.g., weighing, dissolution, reaction), and the potential for exposure.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure. All work with 3-(Methylamino)-1-phenylpiperidin-2-one must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[2][7] The fume hood provides containment of vapors and aerosols, protecting the user from inhalation exposure. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work.

For procedures with a higher risk of splashing, the use of a blast shield in addition to the fume hood sash is recommended. All equipment used for handling this compound, such as balances and stir plates, should be placed within the fume hood.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE ensemble is mandatory for all personnel handling 3-(Methylamino)-1-phenylpiperidin-2-one. The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the potentially corrosive and toxic substance.[3][5] Always check the glove manufacturer's compatibility chart.
Eye Protection Tight-fitting chemical splash goggles and a face shieldTo protect the eyes and face from splashes and aerosols.[2][3][5][8] Standard safety glasses are not sufficient.
Body Protection Flame-retardant laboratory coatTo protect the skin and personal clothing from contamination.
Respiratory Protection An appropriate respirator (e.g., an air-purifying respirator with organic vapor cartridges) may be necessary for certain high-risk procedures or in the event of a spill.[2]To prevent the inhalation of harmful vapors, especially when engineering controls may not be sufficient.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves (first pair) Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Don5 Gloves (second pair) Don4->Don5 Doff1 Gloves (outer pair) Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Gloves (inner pair) Doff4->Doff5

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Procedures

Adherence to strict operational protocols is paramount to prevent accidents and exposures.

4.1. Weighing and Dispensing

  • Perform all weighing and dispensing of 3-(Methylamino)-1-phenylpiperidin-2-one within a chemical fume hood.[2][7]

  • Use a dedicated set of spatulas and weighing boats for this compound.

  • Handle the container with care to avoid generating dust or aerosols.

  • Close the container tightly immediately after use.[1][2]

4.2. Dissolution and Reactions

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Ensure that all reaction vessels are properly secured and that the setup is stable.

  • Conduct all reactions within the fume hood.

  • Use explosion-proof equipment for any procedures involving heating or agitation.[1]

Storage and Waste Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

5.1. Storage

  • Store 3-(Methylamino)-1-phenylpiperidin-2-one in a tightly closed, properly labeled container.[1][2]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

  • Store in a designated corrosives and flammables cabinet.[2]

5.2. Waste Disposal

  • All waste materials contaminated with 3-(Methylamino)-1-phenylpiperidin-2-one (e.g., gloves, weighing boats, pipette tips) must be disposed of as hazardous chemical waste.

  • Collect liquid waste in a designated, properly labeled, and sealed container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Waste Disposal Workflow

Waste_Disposal Start Contaminated Material (Solid or Liquid) Solid_Waste Segregate Solid Waste (Gloves, Paper, etc.) Start->Solid_Waste Liquid_Waste Segregate Liquid Waste (Solvents, Reaction Mixtures) Start->Liquid_Waste Solid_Container Place in Labeled Hazardous Waste Bag Solid_Waste->Solid_Container Liquid_Container Place in Labeled Waste Solvent Container Liquid_Waste->Liquid_Container Seal_Solid Seal Bag When Full Solid_Container->Seal_Solid Seal_Liquid Keep Container Closed Liquid_Container->Seal_Liquid Disposal_Area Transfer to Designated Hazardous Waste Area Seal_Solid->Disposal_Area Seal_Liquid->Disposal_Area Pickup Arrange for Professional Disposal Disposal_Area->Pickup

Caption: A step-by-step workflow for the safe disposal of hazardous waste.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial.

6.1. Spills

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your institution's emergency response team immediately.

  • For small spills within a fume hood, use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.[5]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the area thoroughly.

6.2. Personal Exposure

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion

The safe handling of 3-(Methylamino)-1-phenylpiperidin-2-one is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. By treating this compound with the caution it deserves based on the known hazards of its chemical class, researchers can mitigate risks and ensure a safe laboratory environment.

References

  • Alfa Aesar. (2015, July 2). SAFETY DATA SHEET - 3-Methylpiperidine. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary - Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • ECHA. Registration Dossier - Acute Toxicity: dermal. Retrieved from [Link]

  • AAPPTec. Safety Data Sheet - Fmoc-D-Phe(3-Me)-OH. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)-1-phenylpiperidin-2-one
Reactant of Route 2
3-(Methylamino)-1-phenylpiperidin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.